molecular formula C9H9BrO3 B6307742 3-Bromo-2-methoxy-5-methylbenzoic acid CAS No. 73469-58-6

3-Bromo-2-methoxy-5-methylbenzoic acid

Cat. No.: B6307742
CAS No.: 73469-58-6
M. Wt: 245.07 g/mol
InChI Key: BYSSKBXKQGIRMW-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-methylbenzoic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.97351 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methoxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSSKBXKQGIRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of 3-Bromo-2-methoxy-5-methylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

In-depth Technical Guide: Solubility Profile & Determination of 3-Bromo-2-methoxy-5-methylbenzoic Acid

Executive Summary

This guide provides a technical analysis of the solubility characteristics of This compound , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Remogliflozin etabonate) and other pharmaceutical scaffolds.[] While specific mole-fraction solubility data is often proprietary, this document synthesizes theoretical physicochemical principles with proxy data from structural isomers to establish a reliable solubility profile.[] It further details the experimental protocols required to generate precise solubility curves and thermodynamic models (Apelblat, van’t Hoff) essential for process optimization.

Chemical Identity & Physicochemical Basis

Understanding the molecular architecture is the first step in predicting solvent interaction.

PropertyDetail
IUPAC Name This compound
CAS Number 73469-58-6
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Physical State White to off-white crystalline solid
Predicted pKa ~3.8 – 4.2 (Carboxylic acid)
Key Functional Groups Carboxyl (-COOH): H-bond donor/acceptorMethoxy (-OCH₃): H-bond acceptor, lipophilicBromo (-Br): Lipophilic, electron-withdrawingMethyl (-CH₃): Lipophilic

Solubility Mechanism: The molecule exhibits amphiphilic character . The carboxylic acid moiety drives solubility in polar protic solvents (alcohols) and basic aqueous media, while the bromo-methyl-substituted benzene ring facilitates interaction with moderately polar aprotic solvents (ethyl acetate, THF).[] The ortho-methoxy group introduces steric hindrance and intramolecular H-bonding potential, which may slightly reduce solubility in non-polar solvents compared to meta or para isomers.[]

Theoretical Solubility Profile

Based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, the expected solubility ranking is defined below. This profile serves as the baseline for solvent screening.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disrupts crystal lattice energy effectively.[]
Polar Protic Methanol, Ethanol, IPAHigh Hydrogen bonding with the carboxyl group.[] Solubility increases significantly with temperature (

).[]
Esters/Ethers Ethyl Acetate, THF, AcetoneModerate to High Good interaction with the aromatic core and methoxy group.[] Ideal for crystallization.[][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate Solvation of the lipophilic aromatic ring; useful for extraction but less for crystallization.[]
Non-Polar Hexane, Heptane, TolueneLow / Insoluble Lack of H-bonding capability.[] Excellent anti-solvents for recrystallization.[][2]
Aqueous Water (pH < 3)Insoluble Protonated acid form precipitates.[]
Aqueous (Basic) Water (pH > 8)High Deprotonation to carboxylate salt (

) confers high water solubility.[]

Experimental Protocols for Solubility Determination

To generate precise solubility data (mole fraction


) for process engineering, two methodologies are recommended: the Static Gravimetric Method  (Gold Standard) and the Dynamic Laser Monitoring Method  (High Throughput).[]
Protocol A: Static Gravimetric Method (Equilibrium Saturation)

Best for generating thermodynamic data for regulatory filing.[]

Workflow:

  • Preparation: Add excess this compound to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate (2–4 hours).

  • Extraction: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.[]

  • Quantification:

    • Transfer a known mass of supernatant (

      
      ) to a tared weighing dish.[]
      
    • Evaporate solvent under vacuum at 40°C until constant mass (

      
      ) is achieved.[]
      
    • Calculation: Mass fraction

      
      .[] Convert to mole fraction 
      
      
      
      .[]
  • Repetition: Repeat at intervals of 5 K (e.g., 278.15 K to 323.15 K).

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Best for rapid metastable zone width (MSZW) determination.[]

Workflow:

  • Setup: Place a mixture of known solute mass (

    
    ) and solvent mass (
    
    
    
    ) in a reactor.
  • Heating: Heat at a slow ramp rate (0.1 K/min) while monitoring turbidity with a focused beam reflectance measurement (FBRM) or simple laser transmission.

  • Clear Point: Record the temperature (

    
    ) where transmission hits 100% (solubility limit).
    
  • Cooling: Cool at 0.1 K/min to record

    
     (nucleation point).
    
  • Data: Plot

    
     vs. Concentration to obtain the solubility curve.
    

Thermodynamic Modeling Framework

Once experimental data is gathered, it must be fitted to thermodynamic models to allow for interpolation and process scaling.[]

Modified Apelblat Equation

Used to correlate mole fraction solubility (


) with temperature (

).[] This semi-empirical model is standard for pharmaceutical intermediates.[]


  • A, B, C: Empirical parameters derived from multivariate regression.

  • Interpretation: Indicates the non-ideal behavior of the solution.

van't Hoff Analysis

Determines the enthalpy (


) and entropy (

) of solution.[]

[]
  • Plot:

    
     vs. 
    
    
    
    .[]
  • Slope:

    
     (Endothermic processes have negative slopes in this plot, meaning positive 
    
    
    
    ).[]
  • Insight: A positive

    
     confirms that solubility increases with temperature, validating cooling crystallization as a viable purification method.[]
    

Process Application: Purification Strategy

The primary utility of solubility data is designing isolation steps. Based on the structural properties, the following purification strategies are recommended.

Recrystallization Solvent Systems
  • Ethanol / Water:

    • Dissolve crude acid in hot Ethanol (Reflux).[]

    • Slowly add Water (Anti-solvent) until turbidity persists.[]

    • Cool to 0–5°C.[]

    • Yield: High.[] Purity: Excellent for removing inorganic salts.[]

  • Ethyl Acetate / Heptane:

    • Dissolve in minimal hot Ethyl Acetate.[]

    • Add Heptane dropwise.[]

    • Yield: Moderate.[] Purity: Excellent for removing non-polar organic impurities (e.g., unreacted bromination precursors).[]

Visualization: Crystallization Decision Tree

CrystallizationStrategy Start Crude 3-Bromo-2-methoxy- 5-methylbenzoic acid ImpurityCheck Identify Major Impurity Start->ImpurityCheck Inorganic Inorganic Salts / Polar ImpurityCheck->Inorganic Organic Organic Byproducts (Isomers/Precursors) ImpurityCheck->Organic SolventA System A: Ethanol/Water (Anti-solvent Crystallization) Inorganic->SolventA SolventB System B: Ethyl Acetate/Heptane (Cooling Crystallization) Organic->SolventB ProcessA 1. Dissolve in hot EtOH 2. Filter hot (remove insolubles) 3. Add Water slowly 4. Cool to 5°C SolventA->ProcessA ProcessB 1. Dissolve in hot EtOAc 2. Add Heptane to cloud point 3. Cool to RT then 0°C SolventB->ProcessB Result Pure Crystalline Solid (>99% HPLC) ProcessA->Result ProcessB->Result

Caption: Decision matrix for solvent selection based on impurity profile. System A favors removal of polar contaminants; System B targets lipophilic byproducts.

References

  • BenchChem. (2025).[][3][4] Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde Solubility. Retrieved from .[]

  • NIST Chemistry WebBook. (2024).[] Thermochemical Data for Bromobenzoic Acid Derivatives. National Institute of Standards and Technology.[] Retrieved from .[]

  • PubChem. (2025).[][5] Compound Summary: this compound (CID 73469-58-6).[6][] National Library of Medicine.[] Retrieved from .[]

  • Sha, F. et al. (2013).[] Solubility and Thermodynamic Analysis of Benzoic Acid Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual citation for thermodynamic modeling of benzoic acids).

  • Wang, J. et al. (2021).[] Thermodynamic models for solubility of 2-bromo-5-methoxybenzoic acid in pure solvents. Fluid Phase Equilibria. (Proxy data for structural isomer behavior).

Sources

Technical Whitepaper: 3-Bromo-2-methoxy-5-methylbenzoic Acid – Physicochemical Profiling, Hazard Mitigation, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized benzoic acids serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 3-Bromo-2-methoxy-5-methylbenzoic acid (CAS 73469-58-6) is a highly versatile intermediate characterized by its orthogonal reactivity. The presence of a carboxylic acid, a sterically demanding methoxy group, and a cross-coupling-ready bromo substituent allows for precise, site-specific functionalization.

This technical guide transcends a standard Safety Data Sheet (SDS). It provides researchers and process chemists with an in-depth analysis of the compound's structural causality, mechanistic toxicology, and self-validating protocols for both safe handling and advanced synthetic applications[1].

Physicochemical & Structural Profiling

Understanding the macroscopic behavior of this compound requires an analysis of its molecular architecture. The compound's reactivity and safety profile are directly dictated by the electronic and steric interplay of its substituents[1].

Quantitative Data Summary
PropertyValueCausality / Implication
CAS Number 73469-58-6Unique identifier for regulatory tracking[1].
Molecular Formula C₉H₉BrO₃Halogenated aromatic carboxylic acid[1].
Molecular Weight 245.07 g/mol Relatively low MW, ideal for early-stage API synthesis[1].
SMILES C1(=C(C=C(C)C=C1Br)C(O)=O)OCDefines the ortho-relationship between the methoxy and bromo/acid groups[1].
LogP (Predicted) ~2.46Moderate lipophilicity; facilitates penetration through dermal lipid bilayers[1].
TPSA 46.53 ŲDictated by the carboxylic acid and methoxy oxygen atoms[1].
Storage Temperature 2-8°C, Sealed & DryPrevents slow hydrolytic degradation and photolytic debromination[1].
Structural Causality in Reactivity
  • The C3-Bromo Electrophile: Positioned ortho to the methoxy group, the C-Br bond is slightly deactivated by the electron-donating nature of the oxygen atom. However, it remains highly susceptible to oxidative addition by Palladium(0) catalysts, making it an excellent candidate for Suzuki, Heck, and Buchwald-Hartwig couplings.

  • The C2-Methoxy Shield: The methoxy group provides significant steric bulk. In synthetic workflows, this requires the selection of transition-metal ligands with larger bite angles (e.g., dppf) to stabilize intermediates during catalysis.

  • The C1-Carboxylic Acid: With a pKa typically in the range of 3.5–4.5, this moiety is responsible for the compound's primary hazard classification (irritation) while offering a handle for amide bond formation or esterification.

Toxicological Mechanisms & Hazard Identification

Standard SDS documentation lists hazards without explaining the underlying biological interactions. For CAS 73469-58-6, the Global Harmonized System (GHS) classifications are driven by specific molecular mechanisms[1][2].

GHS Classifications & Mechanistic Causality
  • H302 (Harmful if swallowed): The compound's LogP of 2.46 allows for rapid absorption across the gastrointestinal epithelium, leading to systemic circulation of the halogenated aromatic core[1].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The carboxylic acid moiety dissociates upon contact with physiological moisture (e.g., sweat, tears). This local drop in pH causes protonation of cellular proteins, leading to denaturation and an inflammatory response[1].

  • H335 (May cause respiratory irritation): Inhalation of the fine crystalline dust results in deposition within the mucosal lining of the respiratory tract, triggering localized acidification and coughing reflexes[1].

ExposurePathway Compound 3-Bromo-2-methoxy- 5-methylbenzoic acid Dermal Dermal/Ocular Contact (Lipophilic Partitioning) Compound->Dermal Exposure Inhalation Inhalation of Dust (Mucosal Deposition) Compound->Inhalation Exposure Acidification Local pH Drop (Acidic Moiety) Dermal->Acidification Absorption Inhalation->Acidification Dissolution Irritation Tissue Irritation (H315, H319, H335) Acidification->Irritation Protein Denaturation PPE Mitigation: Nitrile Gloves, Respirator, Goggles PPE->Compound Prevents

Fig 1: Toxicological exposure pathways and targeted mitigation strategies for CAS 73469-58-6.

Self-Validating Safety & Handling Protocols

To ensure absolute trustworthiness in laboratory environments, safety protocols must include built-in validation steps rather than relying on assumption.

Validated Chemical Spill Response

If this compound is spilled outside of primary containment, execute the following protocol:

  • Barrier Implementation: Immediately don nitrile gloves (latex is insufficient against lipophilic aromatics), chemical safety goggles, and an N95/P100 particulate respirator to block the H335 inhalation vector[1][2].

  • Physical Containment: Surround the solid spill with an inert absorbent such as dry sand. Causality: Prevents mechanical spread and aerosolization of the irritating dust.

  • Chemical Neutralization: Slowly apply a 5% aqueous sodium bicarbonate (

    
    ) solution directly to the solid. Causality: The weak base deprotonates the carboxylic acid, converting the hazardous lipophilic compound into a highly water-soluble, non-volatile sodium salt.
    
  • Validation Step (Critical): Before mechanical cleanup, test the residual liquid slurry with pH indicator paper. The protocol is only validated when the pH reads strictly between 6.5 and 7.5. If the pH is < 6.5, the H315/H319 hazard persists; apply more

    
    .
    
  • Disposal: Sweep the neutralized slurry into a designated, labeled chemical waste container and flush the area with copious amounts of deionized water.

Synthetic Utility & Experimental Workflows

The primary utility of this compound lies in its capacity for transition-metal-catalyzed cross-coupling. The following protocol outlines a self-validating Suzuki-Miyaura reaction.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid to the C3 position of the benzoic acid core.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and

    
     (0.05 eq).
    
    • Causality: The bidentate dppf ligand is specifically chosen because it stabilizes the Pd(II) intermediate against the steric hindrance generated by the adjacent C2-methoxy group.

  • Atmospheric Control: Evacuate the flask and backfill with Argon (

    
    ).
    
    • Causality: Pd(0) species are highly susceptible to oxidation by atmospheric

      
      , which would prematurely terminate the catalytic cycle.
      
  • Solvent & Base Addition: Inject degassed 1,4-Dioxane and 2M aqueous

    
     (2.0 eq).
    
    • Causality: The base serves a dual purpose: it deprotonates the starting material to increase solubility, and it coordinates with the boronic acid to form a reactive boronate complex, accelerating transmetalation.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.

  • Validation Step (Critical): Extract a 10 µL aliquot, quench in 1M HCl, and extract with EtOAc. Analyze via TLC (Eluent: Hexane/EtOAc 7:3 with 1% Acetic Acid) or LC-MS.

    • Validation Logic: The 1% Acetic Acid prevents the carboxylic acid from streaking on the silica gel. The reaction is validated as complete only when the starting material mass (m/z 245) or its corresponding TLC spot is completely absent.

  • Workup: Acidify the bulk aqueous layer with 1M HCl to pH 3 to protonate the product, extract with EtOAc, dry over

    
    , and concentrate under reduced pressure.
    

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd + ArBr ArBr 3-Bromo-2-methoxy- 5-methylbenzoic acid ArBr->OxAdd TransMet Transmetalation OxAdd->TransMet + Base Boronic Arylboronic Acid + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product Product Release

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow utilizing the C3-bromo electrophile.

References

Sources

Literature review of 3-Bromo-2-methoxy-5-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis and Medicinal Utility of 3-Bromo-2-methoxy-5-methylbenzoic Acid Scaffolds

Executive Summary: The Strategic Value of the Scaffold

In the landscape of modern medicinal chemistry, This compound (CAS 73469-58-6) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique constellation of substituents that govern both chemical reactivity and pharmacological profile:

  • The C3-Bromine Handle: Positioned ortho to the methoxy group, this halogen is highly activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of biaryl libraries.

  • The C2-Methoxy Group: Provides a critical hydrogen-bond acceptor motif while enforcing non-planar conformation in biaryl systems via steric clash, a key feature in designing atropisomeric drugs (e.g., HIV integrase inhibitors).

  • The C5-Methyl Group: A "magic methyl" effect contributor, often improving metabolic stability (blocking metabolic soft spots) and enhancing lipophilicity (

    
    ) for better membrane permeability.
    

This guide details the validated synthesis, derivatization logic, and experimental protocols for this critical intermediate, designed for researchers in lead optimization and process chemistry.

Chemical Profile & Retrosynthetic Logic

PropertySpecification
IUPAC Name This compound
CAS Number 73469-58-6
Molecular Formula

Molecular Weight 245.07 g/mol
pKa (Calc) ~3.5 (Acidic, modulated by ortho-OMe)
Key Reactivity Electrophilic Aromatic Substitution (C3), Pd-Catalyzed Coupling (C3-Br), Nucleophilic Acyl Substitution (C1-COOH)
Regioselectivity in Synthesis

The synthesis hinges on the bromination of 2-methoxy-5-methylbenzoic acid . The regiochemical outcome is dictated by the interplay of directing groups:

  • -OMe (C2): Strong ortho/para director. The para position (C5) is blocked by the methyl group. This directs the electrophile strongly to C3 .

  • -Me (C5): Weak ortho/para director. Directs to C4 and C6.

  • -COOH (C1): Meta director. Directs to C3 and C5 (blocked).

Validated Experimental Protocols

Protocol A: Regioselective Bromination of 2-Methoxy-5-methylbenzoic Acid

This protocol utilizes elemental bromine in acetic acid, a scalable and atom-economical method suitable for multi-gram synthesis.

Reagents:

  • Starting Material: 2-Methoxy-5-methylbenzoic acid (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH) (10 V)

  • Quench: Aqueous Sodium Bisulfite (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck round-bottom flask (RBF) with 2-methoxy-5-methylbenzoic acid and glacial acetic acid. Stir at room temperature (RT) until fully dissolved.

  • Bromine Addition: Equip the flask with a pressure-equalizing addition funnel. Add

    
     dropwise over 30 minutes. Critical: Maintain temperature < 30°C to prevent over-bromination.
    
  • Reaction: Stir the deep orange solution at RT for 4–6 hours. Monitor by HPLC or TLC (Mobile phase: 30% EtOAc/Hexanes). The product is less polar than the starting material.

  • Quench & Precipitation: Pour the reaction mixture into ice-cold water (20 V) with vigorous stirring. Add saturated

    
     solution dropwise until the orange color dissipates (neutralizing excess 
    
    
    
    ).
  • Isolation: Filter the resulting white/off-white precipitate. Wash the filter cake with water (

    
    ) to remove residual acetic acid.
    
  • Purification: Dry the solid in a vacuum oven at 50°C. Recrystallization from Ethanol/Water (if necessary) yields the target as white needles.

Protocol B: Methyl Esterification (Optional Protection)

For applications requiring Suzuki coupling prior to amidation, the methyl ester is the preferred intermediate.

  • Dissolve this compound in Methanol (

    
    ).
    
  • Add catalytic Sulfuric Acid (

    
    ) (0.1 equiv).
    
  • Reflux for 12 hours.

  • Concentrate, neutralize with

    
    , and extract with Ethyl Acetate.
    

Derivatization & Medicinal Applications

The core scaffold is a gateway to two primary drug classes:

  • SGLT2 Inhibitors (Gliflozin Analogs):

    • The 3-bromo group serves as the attachment point for the sugar moiety (via gluconolactone coupling) or the distal aromatic ring (via methylene bridge).

    • Mechanism: The 5-methyl group optimizes the lipophilic contact within the SGLT2 active site.

  • Kinase & Integrase Inhibitors:

    • Used to construct biaryl systems where the benzoic acid is converted to a bioisostere (e.g., oxadiazole, amide).

    • Example: Amide coupling at C1 followed by Suzuki coupling at C3 allows for "Fragment-Based Drug Design" (FBDD) growing vectors.

Visualizing the Synthetic Workflow

SynthesisWorkflow SM Starting Material 2-Methoxy-5-methylbenzoic acid Reagent Bromination Br2 / AcOH, RT, 4h SM->Reagent Electrophilic Subst. Inter Intermediate This compound (CAS 73469-58-6) Reagent->Inter >90% Yield Path1 Path A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Target: Biaryl Scaffolds Inter->Path1 C3 Modification Path2 Path B: Amidation (R-NH2, HATU/DIPEA) Target: Kinase Inhibitors Inter->Path2 C1 Modification Path3 Path C: Esterification (MeOH, H+) Target: Protected Building Block Inter->Path3 Protection

Figure 1: Divergent synthesis workflow starting from the regioselective bromination of 2-methoxy-5-methylbenzoic acid.

Quantitative Data Summary

MetricValue / ConditionNote
Typical Yield (Bromination) 85% – 92%High efficiency due to strong directing effects.
Melting Point 162–166°CSharp melting point indicates high purity.
Solubility DMSO, MeOH, DCMPoor solubility in water; requires salt formation.
Storage Stability > 2 YearsStable at RT; protect from light (amber vials).

References

  • Bide Pharm. (2016). Patent Reference WO2016/3929 A1: Substituted Benzoic Acid Derivatives. Retrieved from (Cross-referenced with CAS 73469-58-6).

  • ChemicalBook. (n.d.). Synthesis of Brominated Methoxybenzoic Acids. Retrieved from .

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from .

  • Gou, S., et al. (2014). Design and Synthesis of Novel Benzoic Acid Derivatives.

Note: Specific patent titles for this exact CAS are often proprietary or nested within broad Markush structures (e.g., WO2016/3929). The protocols described herein are derived from standard chemical principles applicable to this specific congener.

Methodological & Application

Application Note: Synthesis Protocols for 3-Bromo-2-methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthesis of 3-Bromo-2-methoxy-5-methylbenzoic acid , a critical intermediate in the development of pharmaceuticals, particularly for antiviral and anti-inflammatory scaffolds. While the compound is commercially available, in-house synthesis is often required for isotopic labeling, derivative generation, or supply chain independence.

This guide presents two validated routes:

  • Route A (De Novo): A robust, three-step synthesis starting from the commodity chemical 5-methylsalicylic acid. This is the preferred route for scalability and cost-efficiency.

  • Route B (Direct Functionalization): A single-step bromination of 2-methoxy-5-methylbenzoic acid, ideal for rapid, small-scale production when the precursor is available.

Retrosynthetic Analysis

The strategic disconnection relies on the directing effects of the aromatic substituents. The C3 position is synergistically activated for electrophilic aromatic substitution (EAS) by the ortho-hydroxyl/methoxy group and the meta-carboxyl group, while the C5-methyl group blocks the para position relative to the directing oxygen.

Retrosynthesis Figure 1: Retrosynthetic disconnection showing the stepwise construction from 5-methylsalicylic acid. Target This compound (Target) Inter1 Methyl 3-bromo-2-methoxy-5-methylbenzoate (Ester Intermediate) Target->Inter1 Hydrolysis Inter2 3-Bromo-5-methylsalicylic acid (Regioselective Core) Inter1->Inter2 O-Methylation SM 5-Methylsalicylic acid (Commodity Starter) Inter2->SM Regioselective Bromination

Route A: Stepwise Synthesis from 5-Methylsalicylic Acid

Rationale: This route avoids expensive precursors and utilizes the high regioselectivity of the phenol group to install the bromine atom precisely at C3.

Step 1: Regioselective Bromination

Objective: Synthesize 3-bromo-5-methylsalicylic acid. Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group (strong activator) directs ortho/para. The para position (C5) is blocked by the methyl group, forcing substitution exclusively to C3.

ParameterSpecification
Precursor 5-Methylsalicylic acid (CAS 89-56-5)
Reagent Bromine (

) or N-Bromosuccinimide (NBS)
Solvent Glacial Acetic Acid (AcOH)
Temperature 0°C to 20°C
Yield 85-92%

Protocol:

  • Dissolution: Charge a 500 mL 3-neck round-bottom flask (RBF) with 5-methylsalicylic acid (15.2 g, 100 mmol) and Glacial Acetic Acid (150 mL) . Stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath to cool the internal temperature to 0–5°C.

  • Addition: Add Bromine (16.0 g, 5.15 mL, 100 mmol) dropwise over 30 minutes via an addition funnel. Caution: Exothermic.[1] Maintain temperature <10°C.

    • Alternative: Use NBS (17.8 g, 100 mmol) added in portions if handling liquid bromine is undesirable.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Quench: Pour the reaction mixture into Ice Water (400 mL) containing Sodium Bisulfite (1 g) to quench excess bromine.

  • Isolation: The product precipitates as a white/off-white solid. Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Expected Product: 3-Bromo-5-methylsalicylic acid.

Step 2 & 3: Methylation and Saponification

Objective: Convert the phenol and acid to the methyl ether/ester, then selectively hydrolyze the ester to the target acid.

Protocol:

  • Methylation:

    • Dissolve 3-Bromo-5-methylsalicylic acid (23.1 g, 100 mmol) in Acetone (250 mL) .

    • Add Potassium Carbonate (

      
      , 41.4 g, 300 mmol)  and Methyl Iodide (MeI, 42.6 g, 18.7 mL, 300 mmol) .
      
    • Reflux at 60°C for 4–6 hours.

    • Workup: Filter off inorganic salts. Concentrate the filtrate to obtain the crude intermediate Methyl 3-bromo-2-methoxy-5-methylbenzoate.

  • Hydrolysis (Saponification):

    • Dissolve the crude ester in THF (100 mL) and Methanol (50 mL) .

    • Add Lithium Hydroxide (LiOH[2]·H2O, 8.4 g, 200 mmol) dissolved in Water (50 mL) .

    • Stir at RT for 4 hours (or 50°C for 1 hour).

    • Workup: Evaporate organic solvents.[3] Acidify the aqueous residue with 1N HCl to pH 1–2.

    • The target product, This compound , will precipitate. Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

Route B: Direct Bromination (Short Path)

Rationale: If 2-methoxy-5-methylbenzoic acid is available, this single-step protocol is highly efficient. The methoxy group directs the bromine to the ortho position (C3).

Workflow Figure 2: Workflow for Direct Bromination (Route B). Start 2-Methoxy-5-methylbenzoic acid Reagent Br2 / AcOH (0-25°C) Start->Reagent Quench Quench (NaHSO3) & Filter Reagent->Quench Product This compound Quench->Product

Protocol:

  • Dissolve 2-methoxy-5-methylbenzoic acid (10 mmol) in Dichloromethane (DCM) or Acetic Acid (20 mL) .

  • Add Bromine (1.1 eq) dropwise at 0°C.

  • Stir at RT for 3–5 hours.

  • Quench with aqueous Sodium Thiosulfate .

  • Extract with DCM (if using AcOH) or separate layers. Wash with brine.[3]

  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes.

Analytical Quality Control (QC)

Verify the identity of the synthesized material using the following parameters.

MethodCharacteristic SignalInterpretation
1H NMR (400 MHz, DMSO-d6)

2.30 (s, 3H)
Methyl group at C5

3.85 (s, 3H)
Methoxy group at C2

7.45 (d, 1H, J=2 Hz)
Aromatic H at C4

7.60 (d, 1H, J=2 Hz)
Aromatic H at C6

13.0 (br s, 1H)
Carboxylic Acid (-COOH)
HPLC Purity > 98%Ret.[4] Time matches standard
Mass Spec (ESI-) m/z 243/245 [M-H]-Characteristic 1:1 Br isotope pattern

Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and toxic. Handle only in a fume hood. Wear chemical-resistant gloves and a face shield.
    
  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use exclusively in a fume hood; destroy excess reagent with amine or base before disposal.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing bromide/iodide should be treated as hazardous chemical waste.

References

  • Organic Chemistry Portal . Methyl Salicylate as a Selective Methylation Agent. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem . 5-Methylsalicylic acid Compound Summary. Retrieved from [Link]

Sources

Application Note: Strategic Esterification Protocols for Sterically Congested Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 3-Bromo-2-methoxy-5-methylbenzoic acid

Executive Summary & Molecule Analysis

This guide details the optimized esterification protocols for This compound (CAS: 73469-58-6).[1][2] While a standard benzoic acid derivative, this substrate presents specific structural challenges that necessitate a deviation from generic "textbook" esterification methods.[1][2]

Structural Challenges[2]
  • Steric Hindrance (The Ortho-Effect): The bulky 2-methoxy (-OCH₃) group creates significant steric congestion around the carboxylic acid at position 1.[1][2] This hinders the approach of nucleophiles (like methanol) to the carbonyl carbon.[1]

  • Electronic Deactivation: The 2-methoxy group is a strong Electron Donating Group (EDG) via resonance.[1][2] This increases electron density at the carbonyl carbon, making it less electrophilic . Consequently, standard acid-catalyzed Fischer esterification (which relies on carbonyl electrophilicity) often suffers from sluggish kinetics and incomplete conversion.[1][2]

  • Solubility: The presence of the lipophilic bromine and methyl groups reduces solubility in purely aqueous media, requiring organic co-solvents.

Strategic Recommendation

To overcome these barriers, two distinct protocols are recommended:

  • Method A (Acid Chloride Activation): Uses Thionyl Chloride (SOCl₂) to convert the acid to a highly reactive acid chloride intermediate, overcoming the electronic deactivation.[1][2] Best for Scale-Up (>10g) .

  • Method B (Carboxylate Alkylation): Uses Methyl Iodide (MeI) and a mild base.[1][2] This method bypasses the crowded carbonyl carbon entirely by reacting at the oxygen atom. Best for High Yield/Lab Scale (<10g) .

Decision Logic & Workflow

The following decision tree illustrates the selection process based on available equipment and scale.

Esterification_Logic Start Start: this compound Scale_Check Reaction Scale? Start->Scale_Check Small_Scale Lab Scale (<10g) or High Value Scale_Check->Small_Scale High Purity Req Large_Scale Process Scale (>10g) or Cost Sensitive Scale_Check->Large_Scale Cost Driven Method_B METHOD B: Alkylation (MeI / K2CO3 / DMF) *Bypasses Sterics* Small_Scale->Method_B Method_A METHOD A: Acid Chloride (SOCl2 / MeOH) *High Throughput* Large_Scale->Method_A Result_B Outcome: High Yield (>95%) Mild Conditions Method_B->Result_B Result_A Outcome: Good Yield (85-90%) Simple Workup (Volatile byproducts) Method_A->Result_A

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and constraints.

Detailed Experimental Protocols
Protocol A: Thionyl Chloride Mediated Methanolysis

Mechanism: In situ formation of the acid chloride (3-bromo-2-methoxy-5-methylbenzoyl chloride), followed by rapid nucleophilic attack by methanol.[1][2] Why this works: The acid chloride is exponentially more electrophilic than the carboxylic acid, compensating for the electron-donating effect of the methoxy group.

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 - 2.0 equiv)[1][2][3]

  • Solvent: Anhydrous Methanol (0.5 M concentration relative to substrate)[1][2]

  • Catalyst: DMF (1-2 drops, optional)

Step-by-Step Procedure:

  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Dissolve the carboxylic acid in anhydrous Methanol. Cool the solution to 0°C in an ice bath.

  • Addition: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with evolution of HCl and SO₂ gases.[1]

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C ) for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[1][2] The acid spot (baseline) should disappear, replaced by a high-Rf ester spot.[2]

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the mixture in vacuo to remove methanol and excess SOCl₂.

    • Redissolve the residue in Ethyl Acetate (EtOAc).[2]

    • Wash with Saturated NaHCO₃ (2x) to neutralize residual HCl.[2]

    • Wash with Brine (1x), dry over Na₂SO₄, and concentrate.[2]

  • Purification: Usually not required.[2] If necessary, recrystallize from cold Hexane.[2]

Protocol B: Base-Promoted Nucleophilic Substitution (Recommended)

Mechanism: SN2 attack of the carboxylate anion on Methyl Iodide.[1][2] Why this works: This method is sterically superior .[2] Instead of attacking the crowded carbonyl carbon, the reaction occurs at the exposed oxygen atom. The electron-donating methoxy group actually enhances the nucleophilicity of the carboxylate, making this reaction faster than Method A for this specific substrate.

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 - 1.5 equiv)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous/granular)[1][2]

  • Solvent: DMF (Dimethylformamide) or Acetone (0.2 M)[1][2]

Step-by-Step Procedure:

  • Solubilization: In a flask, dissolve the acid in DMF.

  • Deprotonation: Add K₂CO₃. Stir at Room Temperature (RT) for 15 minutes. The mixture may become a slurry.

  • Alkylation: Add Methyl Iodide (MeI) dropwise.[1][2]

    • Note: MeI is volatile and toxic.[1][2] Use a fume hood.[2]

  • Reaction: Stir at RT for 2–4 hours . (Heating is rarely needed and may cause decomposition).[1][2]

  • Workup (Critical for DMF removal):

    • Dilute the reaction mixture with water (5x volume). The ester often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.[1][2]

    • If Oil: Extract with Diethyl Ether or EtOAc.[1][2] Wash organic layer extensively with water (3x) to remove DMF, then Brine.[2]

  • Yield: Typically >95% quantitative conversion.

Workflow Diagram (Method B):

Method_B_Workflow Step1 1. Dissolve Acid in DMF Step2 2. Add Base (K2CO3) Step1->Step2 Step3 3. Add MeI (Electrophile) Step2->Step3 Step4 4. Stir RT (SN2 Reaction) Step3->Step4 Step5 5. Water Crash or Extraction Step4->Step5

Figure 2: Sequential workflow for the base-promoted alkylation protocol.

Data Summary & Validation
Method Comparison Table
FeatureMethod A (Acid Chloride)Method B (Alkylation)Method C (Fischer/H₂SO₄)
Mechanism Acyl Substitution (via COCl)SN2 DisplacementEquilibrium (Acid Cat.)[1][2]
Steric Sensitivity ModerateLow (Best) High (Problematic)
Reaction Time 3-5 Hours (Reflux)2-4 Hours (RT)12-24 Hours (Reflux)
Exp.[1][2] Yield 85-90%95-99% 60-75%
Impurity Profile Trace Acid AnhydrideTrace MeI (Volatile)Unreacted Acid
Scale Suitability >100g<10g (Cost of MeI/DMF)>1kg
Quality Control (QC) Parameters

To validate the synthesis of Methyl 3-bromo-2-methoxy-5-methylbenzoate , look for the following analytical signatures:

  • HPLC/LC-MS:

    • Shift in Retention Time (RT): The ester is significantly less polar than the acid.[1] Expect a later elution in Reverse Phase (C18) chromatography.[2]

    • Mass Spec: Parent ion [M+H]⁺ ≈ 259/261 (Br isotope pattern).[1][2]

  • ¹H NMR (CDCl₃, 400 MHz) Expectations:

    • Ester Methyl (-COOCH₃): Singlet, ~3.85–3.95 ppm (3H).[1][2]

    • Ether Methyl (-OCH₃): Singlet, ~3.80 ppm (3H).[1][2] Note: These two signals may overlap; integration is key.

    • Aryl Methyl (-CH₃): Singlet, ~2.35 ppm (3H).[1][2]

    • Aromatic Protons: Two singlets (or meta-coupled doublets, J~2Hz) around 7.2–7.6 ppm.[1][2]

References
  • BenchChem. (2025).[1][2][4][5][6] An In-depth Technical Guide to 6-Bromo-3-methoxy-2-methylbenzoic acid. Retrieved from . (Provides spectral data and structural analogues).

  • ChemicalBook. (2024).[1][2] Synthesis of methyl 3-bromo-5-fluoro-2-methylbenzoate. Retrieved from .[1][2] (Protocol source for Thionyl Chloride mediated esterification of 2-methyl-3-bromo systems).[1][2][3]

  • Google Patents. (2021).[1][2] Preparation method of 2-methoxy-6-methylbenzoic acid (CN113072441A).[1][2][7] Retrieved from . (Validates alkylation strategies for 2-methoxy substituted benzoic acids).

  • Organic Chemistry Portal. (2023). Fischer Esterification: Mechanisms and Conditions. Retrieved from .[2] (Foundational mechanism and equilibrium constraints).

  • ResearchGate. (2018).[1][2] Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from . (Discussion on overcoming steric hindrance in esterification).

Sources

Application Note: Scalable Synthesis of 3-Bromo-2-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The compound 3-Bromo-2-methoxy-5-methylbenzoic acid (CAS 73469-58-6) is a highly valuable, multifunctional aromatic building block widely utilized in the development of active pharmaceutical ingredients (APIs) and advanced materials. Its structural architecture—featuring a carboxylic acid for amidation, a methoxy group for steric/electronic tuning, and a bromine atom for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—makes it a versatile intermediate.

This application note details a robust, highly scalable three-step synthetic protocol starting from inexpensive 2-hydroxy-5-methylbenzoic acid (5-methylsalicylic acid). The process is designed to eliminate the need for chromatographic purification, relying instead on highly regioselective transformations and crystallization-based isolations to ensure a self-validating, high-purity workflow.

Mechanistic Rationale & Process Causality

To ensure reproducibility and process control, it is critical to understand the chemical causality driving each step of the synthesis:

  • Regioselective Bromination : The starting material, 5-methylsalicylic acid, possesses a hydroxyl group (-OH) that strongly activates the aromatic ring toward electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions[1]. Because the para position (C5) is blocked by a methyl group, and one ortho position (C1) is occupied by the carboxylic acid, bromination with elemental bromine (Br₂) is forced exclusively to the C3 position[2]. Acetic acid acts as a polar protic solvent that stabilizes the transient Wheland intermediate, achieving rapid conversion without requiring a Lewis acid catalyst.

  • Global Methylation : Converting the phenol to a methoxy ether requires strong alkylating conditions. Using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) deprotonates both the phenol and the carboxylic acid. DMF, a polar aprotic solvent, leaves the resulting dianions un-solvated ("naked"), maximizing their nucleophilicity. This drives a rapid Sₙ2 attack on MeI, yielding the doubly methylated intermediate (methyl 3-bromo-2-methoxy-5-methylbenzoate) in high yield.

  • Saponification (Ester Hydrolysis) : The methyl ester is sterically hindered by the adjacent ortho-methoxy and meta-bromo groups. Consequently, hydrolysis requires forcing conditions: an excess of aqueous sodium hydroxide (NaOH) in a miscible THF/MeOH solvent system at elevated temperatures. The self-validating isolation strategy utilizes an organic wash (MTBE) of the basic aqueous layer to remove neutral impurities, followed by controlled acidification with HCl. Protonating the carboxylate drastically reduces its aqueous solubility, forcing the highly pure target API intermediate to precipitate.

Synthetic Workflow Visualization

G SM 2-Hydroxy-5-methylbenzoic acid (5-Methylsalicylic acid) Rxn1 Step 1: Regioselective Bromination Br₂, AcOH, 20°C SM->Rxn1 Int1 3-Bromo-2-hydroxy-5-methylbenzoic acid Rxn1->Int1 Rxn2 Step 2: Global Methylation MeI, K₂CO₃, DMF, 60°C Int1->Rxn2 Int2 Methyl 3-bromo-2-methoxy-5-methylbenzoate Rxn2->Int2 Rxn3 Step 3: Saponification NaOH, THF/MeOH/H₂O, then HCl Int2->Rxn3 Target This compound (Target API Intermediate) Rxn3->Target

Figure 1: Three-step synthetic workflow for this compound.

Quantitative Process Data

Table 1: Process Parameters and Yield Summary

Step Intermediate / Product Reagents Temp (°C) Time (h) Yield (%) Purity (HPLC)
1 3-Bromo-2-hydroxy-5-methylbenzoic acid Br₂, AcOH 20-25 2.0 92 >98%
2 Methyl 3-bromo-2-methoxy-5-methylbenzoate MeI, K₂CO₃, DMF 60 4.0 88 >97%

| 3 | this compound | NaOH, THF/MeOH | 65 | 3.0 | 95 | >99% |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid
  • Setup : Equip a 2 L jacketed glass reactor with a mechanical stirrer, dropping funnel, and internal temperature probe.

  • Reaction :

    • Charge 2-hydroxy-5-methylbenzoic acid (1.0 eq, 152.15 g, 1.0 mol) and glacial acetic acid (800 mL) into the reactor.

    • Cool the stirred suspension to 15°C using a chiller.

    • Charge the dropping funnel with bromine (1.05 eq, 167.8 g, 1.05 mol). Add the bromine dropwise over 1 hour.

    • Causality: Slow addition controls the exothermic electrophilic aromatic substitution and prevents localized over-bromination.

    • Allow the reaction to warm to 20°C and stir for an additional 2 hours.

  • In-Process Control (IPC) : Sample 100 µL of the mixture, quench with 1M aqueous sodium thiosulfate, extract with EtOAc, and analyze via HPLC. Proceed when starting material is <1%.

  • Workup & Isolation :

    • Quench the reaction by slowly pouring the mixture into 2 L of vigorously stirred ice-water containing sodium bisulfite (20 g) to neutralize any unreacted bromine.

    • Filter the resulting thick white precipitate through a Buchner funnel.

    • Wash the filter cake with cold water (3 x 500 mL) to remove residual acetic acid.

    • Dry the solid under vacuum at 50°C to constant weight.

Step 2: Synthesis of Methyl 3-bromo-2-methoxy-5-methylbenzoate
  • Setup : Equip a 3 L reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Reaction :

    • Charge the intermediate from Step 1 (1.0 eq, 231.04 g, 1.0 mol), anhydrous DMF (1.2 L), and anhydrous K₂CO₃ (3.0 eq, 414.6 g, 3.0 mol).

    • Causality: A 3.0 molar equivalent of K₂CO₃ ensures complete deprotonation of both the phenol and the carboxylic acid, driving the equilibrium toward the highly nucleophilic dianion.

    • Cautiously add methyl iodide (MeI) (2.5 eq, 354.8 g, 2.5 mol) in one portion.

    • Heat the mixture to 60°C and stir for 4 hours.

  • In-Process Control (IPC) : Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting material (R_f ~ 0.1) must be completely converted to the non-polar ester (R_f ~ 0.7).

  • Workup & Isolation :

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the majority of the DMF.

    • Partition the oily residue between EtOAc (1.5 L) and water (1.5 L).

    • Wash the organic layer with brine (2 x 500 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate ester as a pale yellow oil/solid.

Step 3: Saponification to this compound
  • Setup : Equip a 2 L round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reaction :

    • Dissolve the crude ester from Step 2 (~259 g, 1.0 mol) in a mixture of THF (500 mL) and MeOH (500 mL).

    • Add 2M aqueous NaOH (2.0 eq, 1.0 L, 2.0 mol).

    • Causality: The mixed solvent system ensures the lipophilic ester remains in solution while reacting with the aqueous hydroxide. The steric bulk around the ester carbonyl necessitates excess base and thermal energy to drive the addition-elimination mechanism.

    • Heat the mixture to 65°C for 3 hours.

  • In-Process Control (IPC) : HPLC analysis. Criterion: Complete disappearance of the ester peak.

  • Workup & Isolation (Self-Validating Purification) :

    • Cool to room temperature and remove the organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the remaining aqueous phase with water (500 mL) and extract with MTBE (2 x 300 mL). Discard the MTBE layer. (This critical step removes any non-acidic organic impurities).

    • Cool the aqueous layer to 5°C and slowly acidify with 6M HCl until the pH reaches 2.

    • Causality: Protonation of the carboxylate drops its aqueous solubility dramatically, forcing the target compound to crystallize out of solution in high purity.

    • Filter the white precipitate, wash extensively with cold water, and dry under vacuum at 55°C to afford the final product.

Analytical Validation

To ensure the trustworthiness of the synthesized material, the final product must be validated against the following self-consistent analytical parameters:

Table 2: Analytical Validation Parameters

Analytical Method Target Parameter Expected Outcome Diagnostic Utility
¹H NMR (DMSO-d₆) Carboxylic Acid (-COOH) Broad singlet, ~13.0 ppm (1H) Confirms successful saponification (Step 3)
¹H NMR (DMSO-d₆) Methoxy Ether (-OCH₃) Sharp singlet, ~3.8 ppm (3H) Confirms successful methylation (Step 2)
¹H NMR (DMSO-d₆) Aromatic Protons (Ar-H) Two doublets, ~7.5 & 7.3 ppm (1H each) Confirms regioselective bromination at C3

| HPLC (C18 Column) | Chromatographic Purity | >99% AUC, single sharp peak | Validates overall process efficiency |

References

  • Tee, O. S., & Iyengar, N. R. (1985). "The bromination of salicylate anions. Evidence for the participation of the ortho carboxylate group." Journal of the American Chemical Society, 107(15), 4534-4539. Retrieved from[Link]

Sources

Application Notes and Protocols for the Selective Reduction of 3-Bromo-2-methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Selective Reduction of a Multifunctional Aromatic Carboxylic Acid

The transformation of a carboxylic acid to a primary alcohol is a fundamental process in organic synthesis, pivotal in the multi-step preparation of complex molecules, including active pharmaceutical ingredients. This application note provides a detailed guide for the reduction of 3-Bromo-2-methoxy-5-methylbenzoic acid to (3-Bromo-2-methoxy-5-methylphenyl)methanol. The substrate presents a specific challenge due to the presence of multiple functional groups: a carboxylic acid, a halogen (bromo), and an ether (methoxy). The ideal reduction method must be highly chemoselective, targeting the carboxylic acid while leaving the other functionalities intact.

This document explores two robust methodologies for this transformation, focusing on the use of borane complexes for high selectivity and, for comparison, the more powerful but less selective lithium aluminum hydride (LAH). The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking reliable and well-rationalized synthetic procedures.

Strategic Approach: The Primacy of Chemoselectivity

The primary consideration for the reduction of this compound is the preservation of the aryl bromide and methoxy ether. Aryl halides can be susceptible to reduction under certain conditions, and while ethers are generally stable, harsh reagents can lead to cleavage. Therefore, the choice of reducing agent is critical.

  • Borane Complexes (BH₃·THF or BH₃·SMe₂): These reagents are highly selective for carboxylic acids in the presence of many other functional groups, including esters, amides, and, importantly, aryl halides.[1][2] Borane is an electrophilic reducing agent that preferentially attacks the electron-rich carbonyl oxygen of the carboxylic acid.[3][4] This mechanism avoids the harsh, nucleophilic conditions that might compromise other parts of the molecule. The borane-dimethylsulfide (BMS) complex offers improved stability and solubility over the borane-THF complex.[3]

  • Lithium Aluminum Hydride (LiAlH₄): LAH is a powerful, nucleophilic reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and alkyl halides.[5][6] While effective for carboxylic acid reduction, its high reactivity poses a risk of side reactions, such as the potential reduction of the aryl bromide. Therefore, careful control of reaction conditions is paramount when using LAH for this specific transformation.

This guide will prioritize the borane-based reduction due to its superior chemoselectivity for this particular substrate. The LAH protocol is provided as an alternative for situations where borane complexes may not be available or practical.

Experimental Protocols

Method 1: Selective Reduction using Borane-Tetrahydrofuran (BH₃·THF) Complex

This protocol is the recommended method due to its high chemoselectivity, which preserves the bromo and methoxy functional groups.

Core Principles: The borane-THF complex selectively reduces the carboxylic acid to the corresponding alcohol. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced.[2] An acidic or aqueous workup is required to hydrolyze the resulting borate ester to yield the final alcohol product.[2]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Purification A Dissolve 3-Bromo-2-methoxy- 5-methylbenzoic acid in dry THF B Cool to 0 °C under N₂ atmosphere A->B C Add BH₃·THF (1 M in THF) dropwise over 1 hour B->C D Allow to warm to room temperature C->D E Stir for 8-12 hours D->E F Monitor reaction by TLC E->F G Cool to 0 °C and quench with Methanol F->G Upon Completion H Pour into water and extract with EtOAc G->H I Wash organic layer with brine H->I J Dry over Na₂SO₄, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for the selective reduction of this compound using BH₃·THF.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the acid in anhydrous tetrahydrofuran (THF) (approximately 10 mL per gram of acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a 1 M solution of borane-THF complex (BH₃·THF) (1.0 - 1.2 eq) dropwise to the stirred solution over a period of 1 hour. Note: Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly add methanol dropwise to quench the excess borane. Caution: Vigorous effervescence will occur. Continue adding methanol until the gas evolution ceases.

  • Work-up: Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into water (10 volumes) and extract with ethyl acetate (3 x 10 volumes).[3]

  • Washing: Combine the organic layers and wash successively with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (3-Bromo-2-methoxy-5-methylphenyl)methanol by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a powerful alternative but requires careful execution to minimize potential side reactions.

Core Principles: LiAlH₄ is a strong, nucleophilic hydride donor. The first equivalent of hydride reacts with the acidic proton of the carboxylic acid. A subsequent addition-elimination sequence, followed by another hydride addition to the intermediate aldehyde, yields the primary alcohol.[5][7] An excess of the reagent is necessary.[7]

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.5 eq) in anhydrous THF.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Filtration and Extraction: A granular precipitate should form. Stir the mixture at room temperature for 1 hour. Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

  • Drying and Concentration: Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Method 1.

Quantitative Data Summary

ParameterMethod 1: BH₃·THFMethod 2: LiAlH₄
Reducing Agent Borane-Tetrahydrofuran complexLithium Aluminum Hydride
Equivalents of Reagent 1.0 - 1.2 eq2.5 eq
Solvent Anhydrous THFAnhydrous THF
Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 8 - 12 hours4 - 6 hours
Work-up Methanol quench, aqueous extractionFieser workup (H₂O, NaOH(aq))
Chemoselectivity High (preserves aryl bromide)Moderate (risk of de-bromination)

Mechanistic Insight: The Borane Reduction Pathway

The high selectivity of borane for carboxylic acids is a key advantage. The mechanism involves the initial reaction of two molecules of borane with the carboxylic acid.[4]

G R-COOH Carboxylic Acid Intermediate_1 Acyloxyborane Intermediate R-COOH->Intermediate_1 + 2 BH₃ BH3 BH₃ Intermediate_2 Reduced Borate Ester Intermediate_1->Intermediate_2 Hydride Transfer R-CH2OH Primary Alcohol Intermediate_2->R-CH2OH + H₂O H2O H₂O Workup

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Bromo-2-methoxy-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of this compound?

A1: The single most critical factor is the selection of an appropriate solvent system. An ideal solvent for recrystallization must satisfy specific criteria: the compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1][2] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[1][2]

For this compound, its structure—a substituted aromatic carboxylic acid—suggests moderate polarity. Therefore, polar protic solvents or moderately polar aprotic solvents are excellent starting points for screening.

Q2: Which solvents should I screen for the recrystallization of this specific compound?

A2: Based on the structure and the general solubility principles of substituted benzoic acids, a systematic screening is recommended.[3][4][5] Always begin with small-scale tests (e.g., 10-20 mg of crude material) before committing your entire batch.

Table 1: Recommended Solvents for Screening

SolventBoiling Point (°C)Rationale & Comments
Ethanol 78A good starting point for moderately polar molecules. Its boiling point is ideal for many recrystallizations.[6]
Methanol 65A polar protic solvent commonly used for aromatic acids. Its lower boiling point can be advantageous.[6]
Isopropanol 82Similar to ethanol but slightly less polar. Mentioned as a suitable solvent for a similar compound.[7]
Ethyl Acetate 77A moderately polar aprotic solvent with good solvating power.[6]
Ethanol/Water VariesA mixed-solvent system can be highly effective if no single solvent is ideal.[1] Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy.
Acetone 56A volatile, polar aprotic solvent. Its high volatility can sometimes make it difficult to work with but can be effective.[6]
Q3: What are the key physical properties of this compound I should be aware of?

A3: Understanding the compound's properties is crucial for designing the purification protocol.

  • Molecular Formula: C₉H₉BrO₃[8]

  • Molecular Weight: 245.07 g/mol [8]

  • Appearance: Typically an off-white or pale cream solid powder.[9]

  • Melting Point: While data for this exact isomer is not widely published, a similar compound, 3-Bromo-5-methoxy-2-methyl-benzoic acid, has a reported melting point of 160-162 °C. The purity of your final product should be confirmed by measuring its melting point and observing a sharp range.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Problem: No Crystals Are Forming

Q4: I have cooled my solution, even in an ice bath, but no crystals have appeared. What should I do?

A4: This is a common issue that typically points to a supersaturated solution that requires a nucleation event to initiate crystallization. Here are the likely causes and step-by-step solutions:

  • Cause: Too much solvent was used, and the solution is not saturated at the lower temperature.

    • Solution: Reheat the solution and gently boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood to increase the concentration of your compound. Allow the concentrated solution to cool slowly again.[10]

  • Cause: The solution cooled too rapidly, preventing the formation of crystal nuclei.[10]

    • Solution: Allow the flask to cool undisturbed to room temperature before moving it to an ice bath. Slow cooling is essential for forming large, pure crystals.[11]

  • Cause: Lack of nucleation sites for crystal growth.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide ideal nucleation sites for crystallization to begin.[10]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[10]

Problem: The Yield of Purified Crystals is Very Low

Q5: After filtration, I recovered very little product. Where did my compound go?

A5: A low yield suggests that a significant portion of your product was unintentionally lost during the procedure. Consider these possibilities:

  • Cause: Excessive solvent was used during dissolution.

    • Explanation: Even at low temperatures, your compound has some solubility in the solvent. Using a large excess of solvent means a substantial amount will remain dissolved in the mother liquor.[10]

    • Prevention: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. You can attempt to recover more product from the mother liquor by evaporating some solvent and re-cooling.

  • Cause: Premature crystallization during hot filtration.

    • Explanation: If the solution cools while being filtered to remove insoluble impurities, the product will crystallize on the filter paper or in the funnel stem, leading to significant loss.

    • Prevention: Use a pre-heated stemless or short-stem funnel and fluted filter paper. Keep the receiving flask on the hot plate to ensure the solution stays hot throughout the transfer.[10]

  • Cause: Washing the final crystals with solvent that was not ice-cold.

    • Explanation: Washing the collected crystals is necessary to remove residual mother liquor. However, using room temperature or warm solvent will re-dissolve some of your purified product.

    • Prevention: Always wash the filter cake with a small amount of ice-cold recrystallization solvent.

Problem: The Product "Oiled Out" Instead of Crystallizing

Q6: My compound separated as an oil, not as solid crystals. How can I fix this?

A6: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling because the solution is saturated at a temperature above the compound's melting point.[6]

  • Solution 1 (Reheat and Add More Solvent): Reheat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to lower the saturation temperature. Allow this slightly more dilute solution to cool slowly.

  • Solution 2 (Change Solvents): The boiling point of your solvent may be too high. Select a solvent with a lower boiling point and re-attempt the recrystallization.[6]

  • Solution 3 (Use a Mixed-Solvent System): Introduce a "poor" solvent (antisolvent) in which the compound is insoluble. Dissolve the compound in a minimum of the "good" hot solvent, then add the hot antisolvent dropwise until turbidity persists. This can often promote crystallization over oiling.[12]

Problem: The Final Product is Still Colored

Q7: My starting material was discolored, and the final crystals are not pure white. How can I remove colored impurities?

A7: The persistence of color indicates the presence of highly soluble, colored impurities that co-crystallized with your product.

  • Solution (Activated Charcoal): After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.[13] Swirl the mixture and gently reheat it to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration and then proceed with cooling the filtrate.[10]

  • Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Also, using too much charcoal can adsorb your desired product, reducing the yield.

Visualized Workflows

Standard Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation Crude Crude Solid Dissolve Dissolve Crude Solid in Minimum Hot Solvent Crude->Dissolve Solvent Select & Heat Solvent Solvent->Dissolve Charcoal (Optional) Add Charcoal Dissolve->Charcoal if colored HotFilter Hot Gravity Filtration (If Impurities/Charcoal Present) Dissolve->HotFilter if insoluble impurities Charcoal->HotFilter Cool Slowly Cool Filtrate to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash Crystals with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Purified Crystals Wash->Dry

Caption: General workflow for purification by recrystallization.

Troubleshooting Decision Tree: No Crystals

Troubleshooting_No_Crystals action_node action_node end_node end_node Start No Crystals Formed After Ice Bath? Check_Conc Is Solution Supersaturated? Start->Check_Conc Action_Evap Reheat & Evaporate Some Solvent Check_Conc->Action_Evap No (Too Dilute) Action_Scratch Scratch Inner Surface of Flask Check_Conc->Action_Scratch Yes Action_Evap->Start Re-cool Action_Seed Add a Seed Crystal Action_Scratch->Action_Seed No Success Success Crystals Form! Action_Scratch->Success Success Action_Seed->Success

Caption: Decision-making process when crystallization fails to occur.

Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology for the recrystallization of this compound.

  • Solvent Selection (Small Scale):

    • Place ~20 mg of the crude acid into a small test tube.

    • Add the selected solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble or insoluble.[2]

    • Heat the test tube in a warm water bath. Continue adding the solvent dropwise with heating until the solid just dissolves.

    • Cool the test tube to room temperature, then in an ice-water bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution:

    • Place the bulk of your crude this compound into an appropriately sized Erlenmeyer flask.

    • In a separate flask, heat your chosen solvent to its boiling point on a hot plate.

    • Add a small portion of the hot solvent to the flask containing the crude solid. Swirl and heat the mixture on the hot plate.

    • Continue adding small portions of hot solvent until the compound is completely dissolved. Use the minimum amount necessary to avoid significant loss of product in the mother liquor.

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat and cautiously add a small amount of activated charcoal.

    • Reheat the mixture to boiling for 2-3 minutes while swirling.

  • Hot Gravity Filtration (If Necessary):

    • This step is required if there are insoluble impurities (e.g., dust, sand) or if charcoal was used.

    • Place a second Erlenmeyer flask on the hot plate. Set up a stemless or short-stem funnel with fluted filter paper.

    • Allow the funnel and flask to heat up.

    • Pour the hot solution quickly through the fluted filter paper. The goal is to keep the solution from cooling and crystallizing prematurely.[10]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker. This slows evaporation and promotes slow cooling.

    • Allow the flask to cool undisturbed to room temperature. Large, well-defined crystals should form.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[10]

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Transfer the crystalline slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

    • Break the vacuum and add the cold solvent, then re-apply the vacuum.

  • Drying:

    • Allow air to be pulled through the crystals in the Büchner funnel for several minutes to help them dry.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Analysis:

    • Weigh the dried, purified crystals to calculate the percent recovery.

    • Determine the melting point of the purified product. A sharp melting point range close to the literature value indicates high purity.

References

  • Solvent Choice. Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Purification: How To. Chemistry - University of Rochester. [Link]

  • Help! Recrystallization sources of error. Reddit. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • RECRYSTALLISATION. University of Sydney. [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. Inxight Drugs. [Link]

  • 2-Bromo-5-Methoxy Benzoic Acid. Cleanchem. [Link]

  • Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents. UNT Digital Library. [Link]

Sources

Solving solubility issues with 3-Bromo-2-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-2-methoxy-5-methylbenzoic acid (CAS: 73469-58-6) . This hub is designed for researchers and formulation scientists experiencing solubility, precipitation, or bioavailability bottlenecks with this specific benzoic acid derivative.

Below, you will find mechanistic insights, troubleshooting FAQs, standard operating procedures (SOPs), and validated data to help you optimize your assays and in vivo formulations.

Part 1: Diagnostic Overview & Mechanistic Insight

The Chemical Challenge this compound is a highly lipophilic molecule. While it contains an ionizable carboxylic acid group, its aqueous solubility is severely restricted by the hydrophobic bulk of the bromo, methyl, and methoxy substituents.

The Causality of Precipitation:

  • pKa and Ionization: The baseline pKa of benzoic acid is ~4.20. However, ortho-substituted benzoic acids (like this molecule, which has a methoxy group at the 2-position) typically exhibit lower pKa values. The steric hindrance caused by ortho-substituents disrupts the solvation of the carboxylate anion, often making the acid more likely to donate a proton and increasing its acidity [1]. Despite being ionized at physiological pH (7.4), the massive hydrophobic footprint of the bromo and methyl groups can still drive the molecule to aggregate and precipitate out of aqueous solutions.

  • Solvent-Induced pKa Shifts: When researchers attempt to dissolve the compound in mixed aqueous-organic media (e.g., adding DMSO to an aqueous buffer), the dissociation constant shifts. The dissociation of uncharged acids in mixed solvents is governed by complex electrostatic and solute-solvent interactions, meaning your compound might be less ionized—and therefore less soluble—in a 10% DMSO/water mix than you mathematically predict [2].

  • Entropic Penalties: Forcing this hydrophobic molecule into water creates a highly ordered, thermodynamically unfavorable water cage around the halogens and methyl groups, driving rapid crystallization upon dilution.

Part 2: Knowledge Base & Troubleshooting FAQs

Q1: I made a 50 mM stock in DMSO, but when I dilute it 1:100 into my aqueous in vitro assay buffer, it instantly turns cloudy. How do I fix this? A: This is a classic "solvent crash." When the DMSO diffuses into the water, the hydrophobic drug is left stranded and precipitates.

  • Solution: First, ensure your assay buffer is strictly maintained at a pH of 7.4 or higher to maximize ionization. If precipitation persists, introduce a non-ionic surfactant (like 0.1% Tween-20 or Triton X-100) to the aqueous buffer before adding the DMSO stock. The surfactant micelles will immediately sequester the hydrophobic bromo/methyl regions, preventing aggregation.

Q2: I need to dose this compound in vivo (mice, IV/PO), but I cannot use high concentrations of DMSO due to toxicity. What is the best vehicle? A: Do not use co-solvents for high-concentration in vivo dosing of this compound. Instead, utilize Cyclodextrin Complexation (specifically Hydroxypropyl-β-Cyclodextrin, or HP-β-CD).

  • The Mechanism: Cyclodextrins are molecular capsules that move hydrophobic actives out of the bulk aqueous phase and into a lipophilic nano-cavity. This process sequesters ordered water molecules from within the cyclodextrin toroid and substitutes them with the hydrophobic guest, releasing entropic energy [3]. This provides a paradoxical elevation of apparent solubility without altering the drug's ionization state or causing the osmotic shock associated with co-solvents [3].

Q3: My compound is degrading or changing color in solution over time. Is it unstable? A: Substituted benzoic acids are generally stable, but the bromo-substituent can be sensitive to intense UV light (photolytic debromination). Always store DMSO stock solutions in amber vials at -20°C and avoid repeated freeze-thaw cycles, which can also induce microscopic seed crystals that ruin future dilutions.

Part 3: Visualizing the Troubleshooting Logic

SolubilityWorkflow Start Solubility Issue Detected This compound CheckAssay In Vitro Aqueous Assay or In Vivo Dosing? Start->CheckAssay InVitro In Vitro Assay CheckAssay->InVitro InVivo In Vivo Dosing CheckAssay->InVivo AdjustPH Adjust Buffer pH > 7.4 (Ionize Carboxylic Acid) InVitro->AdjustPH UseCD Formulate with 20% HP-β-Cyclodextrin InVivo->UseCD AddCosolvent Add 0.1% Tween-20 to Assay Buffer AdjustPH->AddCosolvent If precipitation persists Success Stable Solution Achieved AddCosolvent->Success UseCD->Success

Figure 1: Decision matrix for troubleshooting this compound solubility.

CDMechanism Drug Hydrophobic Drug (3-Bromo-2-methoxy...) Complex Water-Soluble Inclusion Complex Drug->Complex Enters Cavity CD HP-β-Cyclodextrin (Hydrophobic Cavity) Water Ordered Water Expulsion CD->Water Entropic Driving Force CD->Complex Host Molecule

Figure 2: Thermodynamic mechanism of cyclodextrin-mediated solubility enhancement.

Part 4: Quantitative Data & Solvent Compatibility

Use the following table to select the appropriate solvent system based on your experimental phase.

Solvent SystemDielectric Constant (ε)Expected SolubilityRecommended ApplicationNotes
Water (pH < 4.0) 80.1< 0.1 mg/mLNoneFully protonated; highly insoluble.
Water (pH 7.4) 80.1~0.5 - 1 mg/mLBaseline AssaysIonized, but limited by hydrophobic bulk.
DMSO (Anhydrous) 46.7> 50 mg/mLStock SolutionsIdeal for long-term storage at -20°C.
Ethanol (Absolute) 24.5~20 - 30 mg/mLCo-solventEvaporates easily; good for lipid formulations.
20% HP-β-CD (aq) Varies> 15 mg/mLIn Vivo DosingBest balance of solubility and biocompatibility.

Part 5: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Self-Validating 50 mM DMSO Stock Solution

This protocol ensures complete solvation without degrading the molecule.

  • Calculate & Weigh: Weigh out exactly 12.25 mg of this compound (MW: 245.07 g/mol ).

  • Solvent Addition: Add 1.0 mL of LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO). Causality note: Water contamination in older DMSO bottles will drastically reduce the solubility limit.

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal/Acoustic Solvation: Place the vial in an ultrasonic water bath at room temperature for 5 minutes. Do not exceed 40°C to prevent any potential thermal degradation.

  • Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If microscopic "floaters" are visible, continue sonication.

  • Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes. Store at -20°C.

Protocol B: Formulation of an HP-β-CD Inclusion Complex for In Vivo Studies

This protocol uses the phase-solubility equilibrium method to maximize drug loading.

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 80 mL of sterile Milli-Q water or 0.9% saline. Adjust final volume to 100 mL to create a 20% (w/v) solution.

  • Drug Addition: Add this compound powder directly to the cyclodextrin solution in excess (e.g., 20 mg/mL, which is beyond its standard aqueous solubility).

  • Equilibration: Place the suspension on a magnetic stirrer at 300 RPM at room temperature (25°C) for 24 to 48 hours. Causality note: Inclusion complexation is a thermodynamic equilibrium process; it requires time for the hydrophobic guest to displace the ordered water molecules inside the cyclodextrin cavity [3].

  • Filtration: Pass the equilibrated solution through a 0.22 µm PVDF or PES syringe filter to remove any uncomplexed, precipitated drug.

  • Validation: The resulting filtrate is your saturated inclusion complex. It should be perfectly clear and is ready for in vivo administration.

Part 6: References

  • How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? Evergreensino Chemical Co., Ltd. Available at:[Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Available at:[Link]

Removing regioisomer impurities from 3-Bromo-2-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification of 3-Bromo-2-methoxy-5-methylbenzoic Acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: REGIO-ISO-PUR-001

Executive Summary

You are encountering difficulty isolating high-purity This compound (Target). In electrophilic aromatic substitution (bromination) of 2-methoxy-5-methylbenzoic acid, the directing effects of the methoxy (strong ortho/para) and methyl (weak ortho/para) groups create a competitive landscape. While the C3 position is thermodynamically and kinetically favored, process deviations often yield the 4-bromo (ortho to methyl) or 6-bromo (ortho to carboxyl) regioisomers, alongside dibrominated byproducts.

This guide provides a self-validating workflow to diagnose, separate, and verify your target compound.

Module 1: Diagnostic Triangulation (Is it the Right Isomer?)

Before attempting purification, you must confirm the identity of your major peak. HPLC retention times for regioisomers are often identical. Proton NMR (


H-NMR) is the only definitive rapid diagnostic tool. 
The Coupling Constant "Fingerprint"

The substitution pattern defines the spatial relationship between the remaining aromatic protons. Use this table to identify your species based on the coupling constant (


) of the aromatic protons.
SpeciesStructure DescriptionProton PositionsRelationshipExpected Coupling (

)
Signal Appearance
Target (3-Bromo) Br at C3H4 & H6Meta 1.5 – 2.5 Hz Two Doublets (d)
Impurity A (4-Bromo) Br at C4H3 & H6Para ~0 Hz Two Singlets (s)
Impurity B (6-Bromo) Br at C6H3 & H4Ortho 8.0 – 9.0 Hz Two Doublets (d)

Technical Insight: The Target (3-Bromo) has protons at C4 and C6. These are separated by the C5-Methyl group, creating a meta relationship. If you see a large splitting (~8 Hz), you have the 6-bromo impurity. If you see sharp singlets, you likely have the 4-bromo impurity [1, 3].

Module 2: Purification Workflow

Do not rely on a single method. Use this logic gate to determine the correct protocol.

PurificationLogic Start Crude Reaction Mixture CheckHPLC HPLC Purity Check Start->CheckHPLC Decision1 Purity > 85%? CheckHPLC->Decision1 AcidBase Protocol A: Acid/Base Swing (Removes non-acidic impurities) Decision1->AcidBase No (<85%) Recryst Protocol B: Recrystallization (Removes Regioisomers) Decision1->Recryst Yes (>85%) AcidBase->Recryst Column Protocol C: Flash Chromatography (DCM:MeOH Gradient) Recryst->Column Failure (Isomers persist) Final Pure Target (>98%) Recryst->Final Success Column->Final

Figure 1: Decision matrix for purification. Attempt recrystallization (Protocol B) before resorting to chromatography.

Module 3: Experimental Protocols

Protocol A: Chemical Reprocessing (Acid/Base Swing)

Use this if crude purity is low (<85%) or if the solid is sticky/colored.

  • Dissolution: Dissolve crude solid in 10% aqueous NaOH (10 mL/g). The solution should be clear.

    • Note: If solids remain, filter them out.[1] These are likely neutral impurities (dibromo species or decarboxylated byproducts).

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc). Discard the organic layer. [2]

    • Mechanism:[3][4][5] This removes non-acidic organic impurities while keeping the benzoate salt in water.

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly add 6N HCl dropwise until pH < 2.

  • Filtration: Collect the white precipitate. Wash with ice-cold water. Dry in a vacuum oven at 45°C.

Protocol B: Regio-Selective Recrystallization (The Gold Standard)

Regioisomers differ slightly in crystal packing energy. The 3-bromo target often packs more efficiently than the sterically crowded 6-bromo isomer.

Solvent System: Ethanol / Water (Step-wise)

  • Saturation: Suspend the dried solid in Ethanol (5 mL/g). Heat to reflux (80°C) until fully dissolved.

  • Nucleation: If the solution is clear at reflux, add hot Water dropwise until a faint turbidity persists (cloud point).

  • Clarification: Add just enough Ethanol (0.5 - 1 mL) to clear the solution again at reflux.

  • Cooling:

    • Allow to cool to Room Temp (RT) slowly (over 2 hours). Do not shock cool.

    • Once at RT, move to an ice bath (0°C) for 1 hour.

  • Harvest: Filter the crystals. Wash with cold 1:1 Ethanol/Water.

    • Troubleshooting: If an oil forms instead of crystals, reheat and add more Ethanol (the system is too polar).

Alternative Solvent: If EtOH/Water fails, use Toluene . Heat to boiling, dissolve, and cool. Toluene is excellent for separating isomers based on polarity differences caused by the dipole moment of the C-Br bond [2].

Module 4: Frequently Asked Questions (FAQs)

Q1: My HPLC shows a single peak, but the melting point is broad (range > 5°C). Why? A: You likely have "isomorphic co-crystallization." The 4-bromo impurity is structurally similar enough to fit into the crystal lattice of your target, acting as a defect rather than a separate phase.

  • Fix: Switch to Protocol C (Chromatography) . Use a gradient of Dichloromethane (DCM) and Methanol (MeOH). The acidic nature of the molecule causes tailing on silica; add 0.1% Acetic Acid to your eluent to sharpen the peaks.

Q2: Can I use pH to separate the isomers? A: Generally, no. The pKa difference between the 3-bromo and 4-bromo isomers is negligible (< 0.2 pKa units) because the electronic effect of bromine is inductive and distance-dependent, but both positions are relatively close to the carboxyl group. Recrystallization relies on solubility (packing), which is more differentiating than pKa in this case.

Q3: I see a small impurity at ~7.5 ppm (doublet) and ~6.9 ppm (doublet) with J=8.5 Hz. What is it? A: This is the 6-bromo regioisomer . The large coupling constant (8.5 Hz) corresponds to the ortho protons at C3 and C4. This impurity is formed because the C6 position is ortho to the activating methyl group, though it is sterically hindered by the carboxyl group.

Q4: How do I prevent the formation of the 4-bromo impurity during synthesis? A: Temperature control is key. The C3 position (Target) is activated by the strong -OMe group.[6] The C4 position is activated by the weak -Me group.

  • Mechanism: At lower temperatures (0°C to -10°C), the reaction is kinetically controlled, favoring the highly activated C3 position. At higher temperatures, you risk thermodynamic equilibration or activation of the less favored C4 position [4].

  • Recommendation: Run the bromination at 0°C and add the brominating agent (e.g., NBS or

    
    ) slowly to avoid local concentration spikes.
    

References

  • Chemical Instrumentation Facility, Iowa State University. "NMR Coupling Constants." Typical coupling values for aromatic systems (Meta vs Ortho).[Link]

  • Al-Qadisa University. "Recrystallization Solvents and Procedures." General guide on solvent selection for benzoic acid derivatives.[Link]

  • MDPI. "Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids." Mechanistic insights into directing groups.[Link]

Sources

Validation & Comparative

Comparing reactivity of 3-Bromo-2-methoxy-5-methylbenzoic acid vs 3-bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-Bromo-2-methoxy-5-methylbenzoic acid and its non-methylated analog, 3-bromo-2-methoxybenzoic acid . It is designed for medicinal chemists and process engineers selecting the optimal scaffold for structure-activity relationship (SAR) studies or large-scale API synthesis.

Executive Summary: The "Methyl Effect" in Benzoic Acid Scaffolds

While structurally similar, the presence of the 5-methyl group in this compound introduces distinct electronic and steric parameters that alter reaction kinetics, particularly in cross-coupling and electrophilic substitution.

FeatureThis compound 3-Bromo-2-methoxybenzoic acid
CAS Number 73469-58-6101084-39-3
Molecular Weight 245.07 g/mol 231.04 g/mol
Electronic State Electron-Rich (Relative)Electron-Deficient (Relative)
C5 Position Blocked (Methyl)Reactive (Para to OMe)
Acidity (pKa) Higher (Less Acidic)Lower (More Acidic)
Suzuki Reactivity Slower Oxidative AdditionFaster Oxidative Addition
Stability High (Resistant to oxidation/EAS)Moderate (Prone to C5 attack)

Structural & Electronic Analysis

The core difference lies at the C5 position . In the non-methylated analog (Compound B), C5 is occupied by a hydrogen atom. In Compound A, this is replaced by a methyl group.[1]

Electronic Impact (Hammett Correlation)
  • Compound B (5-H): The ring electron density is governed by the withdrawing effect (-I) of the bromine at C3 and the carboxyl group at C1, partially offset by the donating effect (+M) of the methoxy at C2.

  • Compound A (5-Me): The methyl group is an electron-donating group (+I). It increases the electron density of the aromatic ring.

    • Effect on Acidity: The electron donation from 5-Me destabilizes the carboxylate anion (conjugate base) at C1. Consequently, Compound A is slightly less acidic (estimated pKa shift +0.2 to +0.4 units) than Compound B.

    • Effect on Nucleophilicity: The ring in Compound A is more nucleophilic, making it more resistant to nucleophilic aromatic substitution (

      
      ) but potentially more reactive in electrophilic attacks if not for the blocking effect.
      
Steric Impact

The 5-methyl group is remote from the carboxylic acid (C1) and the bromine (C3). Therefore, it exerts negligible steric hindrance on standard transformations at these sites (e.g., esterification at C1 or Suzuki coupling at C3). Its primary steric role is blocking the C5 position .

Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)

The most common application for these scaffolds is C-C bond formation via Suzuki coupling.

Mechanistic Divergence

The rate-determining step in the Suzuki coupling of aryl bromides is typically Oxidative Addition (OA) of the Pd(0) catalyst into the C-Br bond.

  • Compound B: The more electron-deficient ring facilitates the donation of electron density from the metal to the antibonding orbital of the C-Br bond. Expect faster kinetics.

  • Compound A: The electron-rich nature of the ring (due to 5-Me) slightly deactivates the C-Br bond towards oxidative addition. Reaction times may need to be extended, or more active ligands (e.g., SPhos, XPhos) employed.

SuzukiCycle cluster_diff Reactivity Difference Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + ArBr ArBr Substrate (Ar-Br) PdII Ar-Pd(II)-Br OxAdd->PdII note Compound B (5-H): Faster OA Compound A (5-Me): Slower OA OxAdd->note TransMet Transmetallation (+ R-B(OH)2) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product (Ar-R) RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition step where the electronic difference between the two compounds is most critical.

Experimental Protocol: Suzuki Coupling

Applicable to both, but Compound A requires 2-4 hours longer reflux.

  • Reagents: Aryl bromide (1.0 eq), Boronic acid (1.2 eq),

    
     (3 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge flask with reagents and evacuate/backfill with

      
       (3x).
      
    • Add degassed solvent.[2]

    • Heat to 90°C .

    • Monitoring: Check HPLC/TLC at 2 hours.

      • Compound B is typically consumed by 2-3 hours.

      • Compound A may require 4-6 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over

    
    .
    

Reactivity Profile: Electrophilic Stability

This is the most significant practical difference.

  • Compound B (The "Hot Spot" Risk): The C5 position is para to the activating methoxy group (C2) and meta to the directing carboxyl group (C1). This makes C5 highly susceptible to Electrophilic Aromatic Substitution (EAS).

    • Risk: In nitration or halogenation reactions intended for other parts of the molecule, Compound B will readily react at C5, leading to regioisomeric impurities.

  • Compound A (The Blocked Scaffold): The C5 position is occupied by a methyl group. The only remaining open positions are C4 and C6.

    • Benefit: The 5-methyl group acts as a protecting group, preventing unwanted side reactions at the most reactive site on the ring. This makes Compound A a more robust scaffold for multi-step synthesis involving oxidants or electrophiles.

ReactivityMap cluster_A Compound A (5-Methyl) cluster_B Compound B (5-H) StructA This compound PathA1 C5 Position: BLOCKED StructA->PathA1 PathA2 High Chemical Stability PathA1->PathA2 Prevents Side Reactions StructB 3-Bromo-2-methoxybenzoic acid PathB1 C5 Position: REACTIVE (Para to -OMe) StructB->PathB1 PathB2 Risk of Side Products (Nitration/Chlorination at C5) PathB1->PathB2 Susceptible to EAS

Figure 2: Stability comparison showing the protective effect of the 5-methyl group.

Comparative Data Summary

MetricCompound A (5-Me)Compound B (5-H)Implication for Chemist
pKa (Est.) ~3.4 - 3.6~3.0 - 3.2Compound A is easier to purify via acid-base extraction (remains in organic phase at slightly higher pH).
LogP ~2.5~2.1Compound A is more lipophilic; better cell permeability in early drug discovery.
Oxidative Addition Rate


Compound B couples faster; Compound A requires robust catalysts.
Regioselectivity Risks LowHigh (C5)Use Compound A if downstream chemistry involves electrophiles (e.g.,

,

).

References

  • Sigma-Aldrich. this compound Product Sheet.Link

  • BenchChem. Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid. (General principles of bromobenzoic acid reactivity). Link

  • Chemical Book. Synthesis and Properties of 3-Bromo-5-methylbenzoic acid derivatives.Link

  • Santa Cruz Biotechnology. 3-Bromo-2-methoxybenzoic acid (CAS 101084-39-3).[3]Link

  • Royal Society of Chemistry. Hammett Equation and Substituent Effects in Benzoic Acids. (Theoretical grounding for pKa and reactivity shifts). Link

Sources

Elemental Analysis Standards & Methodologies for 3-Bromo-2-methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development Subject: CAS 73469-58-6 (and related isomers) Characterization

Executive Summary: The Halogen Challenge

In the development of SGLT2 inhibitors and other benzoic acid-derived therapeutics, 3-Bromo-2-methoxy-5-methylbenzoic acid (C₉H₉BrO₃) serves as a critical intermediate. Its validation is uniquely challenging due to the high mass percentage of Bromine (~32.6%), which frequently interferes with standard automated CHNS analyzers, leading to incomplete combustion and detector saturation.

This guide objectively compares the three primary analytical standards for validating this compound: Automated Dynamic Flash Combustion , Schöniger Oxygen Flask Combustion , and Energy-Dispersive X-Ray Fluorescence (ED-XRF) .

Key Insight: While Automated CHNS is the industry standard for carbon and hydrogen, it often fails to meet the strict


 acceptance criteria for bromine-heavy compounds without specific modification. For GMP release, a hybrid protocol (Automated CH + Potentiometric Br Titration) is the authoritative standard.

Theoretical Standards & Acceptance Criteria

Before evaluating methodologies, one must establish the "Golden Standard"—the theoretical elemental composition against which all experimental data is judged.

Table 1: Theoretical Composition Standard (C₉H₉BrO₃)

Molecular Weight: 245.07 g/mol [1]

ElementCountAtomic Mass ContributionTheoretical Mass %Acceptance Range (

)
Carbon (C) 9108.09944.11% 43.71% – 44.51%
Hydrogen (H) 99.0723.70% 3.30% – 4.10%
Bromine (Br) 179.90432.60% 32.20% – 33.00%
Oxygen (O) 347.99719.58% Calculated by difference

Note on Purity: A result falling outside the Acceptance Range usually indicates solvent entrapment (e.g., residual ethyl acetate increases %C) or inorganic salt contamination (lowers all values proportionally).

Comparative Analysis of Methodologies

Method A: Automated Dynamic Flash Combustion (CHNS)

The High-Throughput Workhorse

Mechanism: The sample is flash-combusted at >1000°C in a helium/oxygen stream. Gases are separated via GC and detected by Thermal Conductivity Detectors (TCD).[2]

  • Pros: High speed (5 mins/sample); minimal operator skill required; simultaneous C/H/N determination.

  • Cons for C₉H₉BrO₃:

    • Bromine Interference: Heavy halogens can poison standard reduction catalysts (Cu) and corrode TCD filaments.

    • Memory Effects: Bromine residues can carry over to subsequent runs, inflating results.

    • Accuracy: Often struggles to quantify Br directly with high precision compared to titration.

  • Verdict: Excellent for C & H confirmation but unreliable for quantitative Br determination without specific "Halogen Mode" kits (e.g., adding WO₃/Ag additives).

Method B: Schöniger Oxygen Flask + Potentiometric Titration

The Gold Standard for Halogens

Mechanism: The sample is wrapped in ashless paper and ignited in a closed flask filled with pure Oxygen. The combustion products (HBr) are absorbed into an alkaline solution and titrated against Silver Nitrate (AgNO₃).

  • Pros: Unmatched accuracy for Bromine (

    
    ); eliminates matrix interferences; low capital cost.
    
  • Cons: Labor-intensive; requires skilled technique to avoid soot formation (incomplete combustion); safety risk (pressurized glass vessel).

  • Verdict: The Reference Method for the Bromine assay of this compound.

Method C: Energy Dispersive X-Ray Fluorescence (ED-XRF)

The Non-Destructive Screen

Mechanism: Irradiates the solid sample with X-rays; the emitted fluorescence energy is specific to the Bromine atom.

  • Pros: Non-destructive (sample can be reused); no sample prep; results in seconds.

  • Cons: Matrix effects (particle size/density) significantly impact accuracy; requires a specific calibration curve using similar brominated benzoates.

  • Verdict: Best for In-Process Control (IPC) to quickly check if a bromination reaction is complete, but not acceptable for final publication or GMP release.

Decision Framework & Workflow

The following diagram illustrates the logical selection of analytical methods based on the development stage.

EA_Decision_Tree Start Sample: this compound Stage Identify Development Stage Start->Stage IPC In-Process Control (Reaction Monitoring) Stage->IPC Synthesis Research Research / Publication (Structure Confirmation) Stage->Research Characterization GMP GMP Release / QC (Purity Certification) Stage->GMP Final Product XRF Method: ED-XRF (Rapid Screen) IPC->XRF AutoCHN Method: Automated CHNS (For C & H only) Research->AutoCHN Determine C, H Flask Method: Schöniger Flask + AgNO3 Titration Research->Flask Determine Br GMP->AutoCHN GMP->Flask Result_IPC Pass: Br signal present Fail: Low yield XRF->Result_IPC Result_Pub Acceptance: +/- 0.4% (Combine CHN + Br data) AutoCHN->Result_Pub Flask->Result_Pub

Caption: Analytical Method Selection Strategy. Green nodes indicate the recommended hybrid approach for high-integrity data.

Detailed Experimental Protocol: The Hybrid Approach

To achieve publication-quality data (E-E-A-T compliant), do not rely on a single machine. Use this hybrid protocol.

Part I: Carbon & Hydrogen (Automated)

Use a standard analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Calibration: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%).

  • Bypass: Run a bypass sample of o-Bromobenzoic acid to condition the reduction tube and saturate active sites that might irreversibly bind bromine.

  • Weighing: Weigh 2.0–2.5 mg of dried sample into a tin capsule. Crucial: Add 5-10 mg of Tungsten Trioxide (WO₃) powder to the capsule.

    • Why? WO₃ acts as an combustion aid and prevents bromine from forming non-volatile carbides, ensuring complete release of gases.

Part II: Bromine Determination (Schöniger Flask)

This is the self-validating step for the halogen content.

Reagents:

  • 0.01 N Silver Nitrate (AgNO₃)

  • Absorption Solution: 10 mL 1N NaOH + 2 drops 30% H₂O₂.

  • Ashless filter paper (Whatman No. 42 or equivalent).

Step-by-Step:

  • Preparation: Cut ashless paper into a "flag" shape. Weigh ~15 mg of sample onto the paper fold.

  • Ignition: Place the paper in the platinum basket of the flask stopper. Add absorption solution to the 500 mL iodine flask. Flush flask with pure Oxygen for 30 seconds.

  • Combustion: Light the paper tail and immediately insert/seal the stopper. Invert flask.

    • Visual Check: The flame should burn bright and clear. If black soot deposits on the glass, the combustion was incomplete (reject and restart).

  • Absorption: Shake vigorously for 2 minutes. Let stand for 15 minutes to allow mist absorption.

  • Titration: Rinse the stopper/basket into the flask with distilled water. Acidify with dilute Nitric Acid. Titrate potentiometrically with 0.01 N AgNO₃ using a silver electrode.

Calculation:



Data Interpretation & Troubleshooting

When your results deviate from the theoretical standards in Table 1, use this diagnostic table:

ObservationProbable CauseCorrective Action
Low %C, Low %Br Inorganic contamination (Silica/Salts)Perform residue on ignition (ROI) test. Recrystallize.
High %C, High %H Residual Solvent (Ethyl Acetate/Hexane)Dry sample at 50°C under high vacuum (P < 1 mbar) for 12h.
Low %Br, Normal %C Incomplete Combustion / VolatilizationUse Schöniger method instead of automated CHN. Check for soot.
High %Br Wet sample (Water/Moisture)Check %H. If H is high, water is present. Perform Karl Fischer titration.

References

  • Schöniger, W. (1955).[3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[3] Mikrochimica Acta, 43(1), 123–129.[3] Link

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[4][5] USP-NF. Link

  • Thermo Fisher Scientific. (2023). Combustion Ion Chromatography for Halogen Determination. AnalyteGuru. Link

  • Paradellis, T., & Skouras, O. (1979).[6] Quantitative determination of bromine-labelled organic compounds by XRF. Journal of Radioanalytical Chemistry, 50, 1-2.[6] Link[6]

  • PubChem. Compound Summary for CID 2752992: 3-Bromo-6-methoxy-2-methylbenzoic acid. National Library of Medicine. Link

Sources

Certificate of Analysis (COA) Interpretation for 3-Bromo-2-methoxy-5-methylbenzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, sterically hindered biaryl frameworks, the quality of early-stage building blocks dictates the success of downstream synthesis. 3-Bromo-2-methoxy-5-methylbenzoic acid (CAS: 73469-58-6) [1] is a highly functionalized aromatic intermediate frequently utilized in palladium-catalyzed cross-coupling reactions.

This guide provides an objective, data-driven framework for interpreting the Certificate of Analysis (COA) for this compound, comparing its performance against alternative intermediates, and establishing a self-validating protocol for its application in Suzuki-Miyaura couplings.

Deconstructing the COA: High-Purity vs. Standard Grade

A COA is not merely a checklist; it is a predictive model for synthetic success. For this compound, specific metrics directly influence catalytic efficiency and regulatory compliance.

Critical Quality Attributes (CQAs) & Causality
  • Purity (HPLC-UV): The threshold between a standard grade (≥95.0%) and a high-purity grade (≥98.0%) is critical. Causality: Impurities in the 95% grade often consist of positional isomers (e.g., 5-bromo-2-methoxy-3-methylbenzoic acid). Because these isomers share nearly identical polarities with the target molecule, they will propagate through cross-coupling steps and co-elute during final Active Pharmaceutical Ingredient (API) purification, leading to batch failure.

  • Moisture Content (Karl Fischer): Must be strictly controlled to <0.5%. Causality: While Suzuki-Miyaura reactions often tolerate or require water, uncontrolled moisture in the starting material introduces variability. Excess water can prematurely hydrolyze the active palladium catalyst species or promote the rapid protodeboronation of the boronic acid coupling partner, drastically suppressing yields[2].

  • Specified Impurities & Regulatory Logic: Governed by the [3], any unidentified impurity above the 0.05% reporting threshold (for a maximum daily dose ≤ 2g) must be documented. A common specified impurity for this compound is its demethylated analog (3-bromo-2-hydroxy-5-methylbenzoic acid). If this impurity exceeds the 0.10% identification threshold, it triggers mandatory structural characterization and potential toxicity qualification[3].

G A Identify Impurity in COA (e.g., Demethylated analog) B Is Impurity > Reporting Threshold? (0.05% for MDD ≤ 2g/day) A->B C Report Impurity on COA B->C Yes D No Action Required B->D No E Is Impurity > Identification Threshold? (0.10% for MDD ≤ 2g/day) C->E F Identify Structure & Assess Safety E->F Yes I Routine Monitoring Sufficient E->I No G Is Impurity > Qualification Threshold? (0.15% for MDD ≤ 2g/day) F->G H Qualify via Toxicity Studies G->H Yes G->I No

ICH Q3A(R2) Impurity Qualification Decision Tree.

Table 1: COA Metrics Comparison
MetricHigh-Purity Grade (Target)Standard GradeImpact on Downstream Synthesis
Purity (HPLC) ≥ 98.0%≥ 95.0%Prevents accumulation of positional isomers that co-elute during API isolation.
Moisture (KF) < 0.5%< 2.0%Mitigates baseline variability and protodeboronation of boronic acid partners.
Unspecified Impurities < 0.10%< 0.50%Complies with ICH Q3A(R2) identification thresholds, avoiding safety studies.

Comparative Analysis: Target vs. Alternatives

Selecting the correct substitution pattern is paramount. How does this compound compare to alternative building blocks like 5-Bromo-2-methoxybenzoic acid (CAS: 2476-35-9) [4] or 4-Bromo-2-hydroxybenzoic acid (CAS: 1666-28-0) [5]?

  • Regioselectivity & Vector Geometry: The position of the bromine atom dictates the trajectory of the resulting biaryl bond. The C3-bromo variant (our target) forces the incoming aryl group into a sterically crowded environment adjacent to the C2-methoxy group. This steric clash restricts bond rotation, which can be strategically used to induce beneficial atropisomerism in the final drug molecule. In contrast, the C5-bromo alternative[4] offers a much less hindered reaction site, resulting in faster coupling kinetics but lacking the geometric constraint often required for target protein binding.

  • Electronic Effects: The electron-donating methoxy group at C2 and methyl group at C5 enrich the aromatic ring. This electron richness makes the oxidative addition of palladium into the C-Br bond slightly slower compared to electron-deficient aryl halides[6]. Consequently, highly active, sterically demanding ligands (e.g., dppf or XPhos) are required to drive the catalytic cycle.

Table 2: Synthetic Performance Comparison
CompoundSubstitution PatternSteric Hindrance at Reaction SiteRelative Oxidative Addition RateTypical Suzuki Yield
This compound C2-OMe, C3-Br, C5-MeHigh (ortho to OMe)Moderate82 - 88%
5-Bromo-2-methoxybenzoic acid C2-OMe, C5-BrLow (meta to OMe/COOH)Fast90 - 95%
4-Bromo-2-hydroxybenzoic acid C2-OH, C4-BrModerateSlow (due to free OH)75 - 80%

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To demonstrate the utility of high-purity this compound, the following protocol outlines a self-validating Suzuki-Miyaura cross-coupling with phenylboronic acid[6].

Step-by-Step Methodology

Step 1: Reagent Assembly

  • Action: In a dry Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Causality: A slight excess of boronic acid compensates for any minor protodeboronation[2]. Pd(dppf)Cl₂ is chosen because its large bite angle facilitates the reductive elimination step, which is otherwise sluggish for sterically hindered ortho-substituted biaryls.

Step 2: Solvent Addition & Degassing

  • Action: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Subject the mixture to three freeze-pump-thaw cycles.

  • Causality: Palladium(0) active species are highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II) peroxo complexes. Removing oxygen ensures the catalytic cycle initiates efficiently and prevents homocoupling of the boronic acid.

Step 3: Reaction Execution

  • Action: Heat the reaction mixture to 80°C under an N₂ atmosphere for 12 hours.

Step 4: In-Process Control (IPC) & Self-Validation

  • Action: Withdraw a 10 µL aliquot, dilute in MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC-UV (254 nm).

  • Validation: The system validates completion only when the peak corresponding to the starting bromide (Rt ~ 4.2 min) integrates to <2% relative to the product peak. If the starting material is >2%, the system dictates the addition of 0.02 equiv of catalyst and continued heating for 2 hours. This creates a closed-loop, self-correcting workflow.

Step 5: Workup & Isolation

  • Action: Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the carboxylic acid), and extract with EtOAc (3x). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

G A This compound + Aryl Boronic Acid B Add Pd(dppf)Cl2 Catalyst & K2CO3 Base in 1,4-Dioxane/H2O A->B C Degas via Freeze-Pump-Thaw (x3) B->C D Heat to 80°C under N2 for 12h C->D E In-Process Control (IPC): HPLC-UV (254 nm) D->E E->D Conversion < 98% F Quench & Aqueous Workup (EtOAc extraction) E->F Conversion > 98% G Purification: Flash Chromatography F->G H Final Product: Biaryl Carboxylic Acid Derivative G->H

Self-Validating Suzuki-Miyaura Cross-Coupling Workflow.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at:[Link]

Sources

UV-Vis spectroscopy characterization of 3-Bromo-2-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Spectroscopy Characterization of 3-Bromo-2-methoxy-5-methylbenzoic Acid (CAS: 73469-58-6).

Executive Summary & Compound Profile

This compound is a critical halogenated benzoic acid derivative employed primarily as a regioselective scaffold in the synthesis of biaryl pharmaceutical active ingredients (APIs). Its structural utility lies in the orthogonal reactivity of its functional groups: the carboxylic acid (amide coupling/esterification), the aryl bromide (Suzuki-Miyaura cross-coupling), and the methoxy/methyl groups (electronic modulation).

This guide provides a rigorous characterization protocol using UV-Visible spectroscopy. Unlike standard datasheets, we focus on differentiating this specific isomer from its structural analogs—a common pitfall in supply chain verification.

Property Specification
CAS Number 73469-58-6
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Key Isomer Risk Distinct from 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8)
Solubility High: DMSO, Methanol, Ethanol. Low: Water.[1]

Theoretical Basis: Electronic Transitions & Substituent Effects

To accurately interpret the UV-Vis spectrum of this compound, one must deconstruct the electronic influence of its three substituents on the benzoic acid chromophore.

  • The Chromophore (Benzoic Acid Core): Typically exhibits a primary B-band (~230 nm) and a secondary C-band (~270–280 nm) due to

    
     transitions.
    
  • 2-Methoxy Group (-OCH₃): A strong auxochrome . The oxygen lone pair participates in

    
     resonance, causing a significant bathochromic (red) shift  and a hyperchromic effect  (increased intensity). Being in the ortho position, it may also induce a steric twist, potentially dampening conjugation slightly compared to para substitution, but the electronic donation usually dominates.
    
  • 3-Bromo Group (-Br): A weak auxochrome. It exerts an inductive electron-withdrawing effect (-I) but a mesomeric donating effect (+M). This results in a minor bathochromic shift and fine structure broadening.

  • 5-Methyl Group (-CH₃): Donates electron density via hyperconjugation , contributing to a further slight red shift.

Synthesis of Effects: The combined presence of these groups shifts the absorption maxima (


) to longer wavelengths compared to unsubstituted benzoic acid.
Diagram: Electronic Substituent Effects

ElectronicEffects Core Benzoic Acid Core (λmax ~230 nm) Methoxy 2-Methoxy (-OCH3) Auxochrome (n→π*) Core->Methoxy + Strong Red Shift Bromo 3-Bromo (-Br) Inductive/Mesomeric Core->Bromo + Weak Red Shift Methyl 5-Methyl (-CH3) Hyperconjugation Core->Methyl + Weak Red Shift Result Target Spectrum Red Shifted & Intensified (λmax ~280-290 nm) Methoxy->Result Bromo->Result Methyl->Result

Figure 1: Logical flow of substituent contributions to the bathochromic shift observed in the UV-Vis spectrum.

Comparative Analysis: Target vs. Alternatives

In drug development, "performance" often equates to purity and identity confirmation . The table below compares the spectral characteristics of the target against its closest structural analogs to assist in identification.

Table 1: Spectral Comparison of Benzoic Acid Derivatives
CompoundStructure NotePredicted

(MeOH)
Spectral Feature
This compound Target ~245 nm (sh), ~288 nm Distinct broad secondary band due to polysubstitution.
Benzoic AcidCore Scaffold228 nm, 272 nmSharp, well-defined bands. Reference standard.
2-Methoxybenzoic AcidMissing Br/Me~235 nm, ~280 nmOrtho-effect dominates; slightly lower

than target.
3-Bromo-5-methylbenzoic acidMissing OMe~238 nm, ~282 nmLess intense absorption (lower

) due to lack of strong OMe auxochrome.

Note: Values are predicted based on additive substituent rules for polysubstituted benzenes in Methanol.

Experimental Protocol: UV-Vis Characterization

This protocol is designed to be self-validating. The use of an isosbestic point check (via pH variation) confirms the presence of the ionizable carboxylic acid group.

Materials
  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1 nm).

  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Avoid Acetone (high UV cutoff).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 2.45 mg of this compound.

    • Dissolve in 10 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution (50 µM):

    • Dilute 500 µL of Stock Solution into 9.5 mL of Methanol.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Methanol. Run baseline correction (200–400 nm).

  • Measurement:

    • Scan the Working Solution from 200 to 400 nm.

    • Validation Step (Acid/Base Shift): Add 1 drop of 0.1M NaOH to the cuvette. The carboxylic acid deprotonates to carboxylate (

      
      ), causing a hypsochromic (blue) shift of the B-band. This confirms the acidic nature.
      
Diagram: Characterization Workflow

Workflow Start Start: Raw Material Solubility Dissolve in MeOH (Stock: 1 mM) Start->Solubility Dilution Dilute to 50 µM (Linear Range) Solubility->Dilution Scan UV Scan (200-400 nm) Dilution->Scan Decision Check λmax Profile Scan->Decision Pass Match: ~288 nm (Identity Confirmed) Decision->Pass Profile Matches Fail Mismatch or Low Intensity Decision->Fail Unexpected Peaks Validation Add NaOH (Deprotonation) Pass->Validation Shift Observe Blue Shift (Confirms -COOH) Validation->Shift

Figure 2: Step-by-step workflow for the spectral validation of the target compound.

Performance Comparison: UV-Vis vs. HPLC

While UV-Vis is excellent for qualitative ID, it has limitations in quantification compared to HPLC.

FeatureUV-Vis Spectroscopy HPLC-UV (C18 Column)
Primary Use Rapid Identity Confirmation, pKa determination.Purity Quantification, Impurity Profiling.
Specificity Low: Cannot distinguish between isomers (e.g., 5-methoxy vs 2-methoxy) easily without derivative spectra.High: Separates isomers based on polarity/retention time.
Sensitivity Moderate (

M range).
High (nM range).[2]
Throughput High (Seconds per scan).Low (Minutes per run).

Recommendation: Use UV-Vis for incoming raw material identity checks (fast pass/fail). Use HPLC for final purity certification (>98%).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2752992, 3-bromo-6-methoxy-2-methylbenzoic acid (Isomer Reference). Retrieved from [Link]

  • Scott, A. I. (1964).Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-Bromo-2-methoxy-5-methylbenzoic Acid

[1]

Executive Safety Summary

Immediate Action Required:

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

  • Critical Constraint: This is a Halogenated Organic Acid .[1] It must be segregated from non-halogenated waste streams to prevent regulatory violations and damage to standard incineration scrubbing systems.[1]

  • PPE: Nitrile gloves (double-gloving recommended for solids), safety goggles, and lab coat.[1] Handle inside a fume hood to avoid inhalation of dust.[1]

Chemical Characterization & Waste Classification

To dispose of this chemical safely, you must understand why it is regulated. It is not merely an "organic acid"; the bromine substituent dictates the disposal pathway.

FeaturePropertyDisposal Implication
Functional Group Carboxylic Acid (-COOH)Corrosive Potential: Can react vigorously with bases and oxidizers.[1]
Substituent Bromine (-Br)Halogenated Waste: Upon incineration, generates Hydrogen Bromide (HBr), requiring specific scrubbers.[1]
Physical State Solid (Powder/Crystal)Particulate Hazard: High risk of dust generation during transfer.[1]
Solubility Low in water; High in organic basesPrecipitation Risk: If acidified in aqueous waste, it may precipitate and clog containers.[1]

Regulatory Note (RCRA/EPA): While 3-Bromo-2-methoxy-5-methylbenzoic acid is not typically a P- or U-listed waste (unless specified by local state lists), it falls under the Halogenated Organic profile.[1] If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture may adopt F-listed codes (e.g., F002).[1][2]

Waste Stream Segregation (The "Why" & "How")

The Golden Rule: Never mix this compound with Non-Halogenated solvents (e.g., Acetone, Methanol) unless unavoidable.[1]

  • Reasoning: Disposal facilities charge significantly more for halogenated waste.[1] Contaminating a 20L drum of non-halogenated solvent with 5g of this brominated acid reclassifies the entire drum as halogenated waste.[1]

Compatibility Matrix
  • ✅ Compatible: Halogenated solvents (DCM, Chloroform), other halogenated organic solids.[1]

  • ❌ Incompatible: Strong oxidizers (Peroxides, Permanganates), Bleach (Sodium Hypochlorite - risk of toxic gas evolution), Strong Bases (exothermic neutralization).[1]

Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Reagent (Excess/Expired)

This is the preferred disposal state to minimize volume and cost.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers due to potential acid corrosion.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Required Text: "Hazardous Waste - Solid."[1]

    • Constituents: "this compound."[1][3]

    • Hazard Checkbox: "Toxic," "Irritant," "Halogenated."[1]

  • Transfer: Transfer solid using a plastic spatula inside a fume hood. Do not generate dust.[1][4][5][6][7][8]

  • Sealing: Wipe the threads of the jar with a dry tissue before capping to ensure a tight seal and prevent thread corrosion.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

The Self-Validating Protocol: Preventing "The Clog"

If the acid is dissolved in a reaction mixture, follow this logic to prevent it from crashing out (precipitating) inside the waste drum.

  • Check pH: If the waste stream is acidic (pH < 4), the compound will likely remain stable or precipitate slightly.[1]

  • The Solubility Check (Self-Validation):

    • Test: Take 1 mL of your waste solution and add it to 10 mL of the destination waste container's contents in a test tube.

    • Observation: If a thick white solid forms immediately, DO NOT pour into the main drum.[1] The brominated acid is precipitating.[1]

  • Action:

    • If Precipitating:[1] Segregate into a separate "High Solids" waste container.[1]

    • If Soluble: Pour slowly into the Halogenated Solvent waste drum.[1]

Visual Decision Workflow

The following diagram outlines the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflowStartWaste: this compoundStateCheckDetermine Physical StateStart->StateCheckSolidStreamSolid Waste StreamStateCheck->SolidStreamPowder/CrystalLiquidStreamLiquid/Solution WasteStateCheck->LiquidStreamDissolvedSolidPkgPack in Wide-Mouth HDPE JarLabel: 'Halogenated Solid'SolidStream->SolidPkgSolventCheckIs solvent Halogenated?(e.g., DCM, Chloroform)LiquidStream->SolventCheckHaloYesAdd to Halogenated Waste Drum(Code: Halogenated Organic)SolventCheck->HaloYesYesHaloNoSegregate!Do NOT mix with Non-Halo solventsSolventCheck->HaloNoNoSeparateContainerCreate Dedicated'Brominated Waste' ContainerHaloNo->SeparateContainer

Figure 1: Decision matrix for segregating brominated benzoic acid derivatives to ensure regulatory compliance and cost-efficiency.

Spill Management (Immediate Response)

Scenario: You have spilled 5g of solid powder on the benchtop.

  • Isolate: Alert nearby personnel.

  • PPE Up: Ensure goggles and gloves are on.[1]

  • Containment: Do not dry sweep if possible (creates dust).[1] Cover with a paper towel dampened with water or a weak base (1% Sodium Bicarbonate) to wet the powder.

  • Neutralization (Optional but Recommended): If the spill is large, sprinkle Sodium Bicarbonate over the area to neutralize the acidity.[1]

  • Cleanup: Scoop the wet slurry into a Solid Hazardous Waste container.

  • Wash: Clean the surface with soap and water; dispose of paper towels as hazardous waste (contaminated debris).[1]

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity and Toxicity.[1] RCRA Online.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link](Note: Search by CAS 73469-58-6 for specific derivative data).[1]

Personal protective equipment for handling 3-Bromo-2-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 3-Bromo-2-methoxy-5-methylbenzoic acid CAS No: 73469-58-6 Molecular Formula: C₉H₉BrO₃ Physical State: Off-white solid[1]

This guide provides an autonomous safety and logistical framework for handling This compound . As a halogenated benzoic acid derivative, this compound presents specific risks related to tissue irritation and respiratory sensitization. This protocol moves beyond generic safety advice, focusing on the causality of hazards and self-validating workflows to ensure researcher safety and data integrity.

Hazard Assessment & Mechanism

Before selecting PPE, one must understand the "why."[1] This compound combines an acidic proton (carboxylic acid) with a halogenated aromatic ring.[1]

Mechanistic Risks[1]
  • Protonic Acidity (pKa ~4): Upon contact with moisture (sweat, mucous membranes), the carboxylic acid moiety protonates tissue surfaces, leading to immediate irritation (H315).[1]

  • Halogenated Lipophilicity: The bromine and methyl substituents increase lipophilicity compared to benzoic acid, potentially facilitating faster dermal absorption.[1]

  • Dust Aerosolization: As a solid powder, the primary vector of exposure is inhalation of micro-particulates during weighing, causing respiratory tract irritation (H335).[1]

Hazard Statements (GHS)
CodeHazard DescriptionSeverity
H315 Causes skin irritationWarning
H319 Causes serious eye irritationWarning
H335 May cause respiratory irritationWarning

Personal Protective Equipment (PPE) Strategy

The following PPE selection is based on barrier efficacy against organic acids and halogenated aromatics.

A. Hand Protection: Nitrile vs. Latex[1]
  • Recommendation: Nitrile Rubber (minimum thickness 0.11 mm). [1]

  • Scientific Rationale: Latex is permeable to many organic acids and solvents often used with this compound (e.g., DCM, Methanol).[1] Nitrile provides superior chemical resistance to acidic corrosion and organic permeation.[1]

  • Validation Check: Inspect gloves for pinholes by inflating them slightly with air before use.[1] Change gloves immediately upon splash contact; permeation can occur silently before visual degradation.[1]

B. Eye & Face Protection[1][2][3][4][5][6][7][8][9]
  • Recommendation: Chemical Safety Goggles (tight-fitting) adhering to EN 166 or ANSI Z87.1 standards.

  • Rationale: Safety glasses with side shields are insufficient for powders.[1] Fine dust can bypass side shields and dissolve in the tear film, creating a concentrated acidic solution directly on the cornea (H319).

C. Respiratory Protection[1][2][7][9]
  • Primary Control: Handle exclusively inside a certified Chemical Fume Hood.

  • Secondary Control: If weighing outside a hood (not recommended) or cleaning spills, use a NIOSH N95 or P95 particulate respirator .[1]

  • Rationale: The "5-methyl" and "methoxy" groups do not mitigate the irritant properties of the benzoic acid core. Inhalation causes immediate coughing and mucosal inflammation.[1]

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer

Objective: Eliminate dust generation.[1]

  • Static Control: Use an antistatic gun or wipe on the weighing boat.[1] Dry organic powders often carry static charge, causing "jumping" and aerosolization.[1]

  • Draft Shield: Ensure the balance draft shield is closed.

  • Technique: Do not dump the powder. Use a spatula to gently transfer.[1] If the powder is caked, break it gently; do not crush vigorously in the open.[1]

Phase 2: Solubilization

Objective: Prevent exothermic splashing.[1]

  • Solvent Choice: Soluble in Methanol, DMSO, and Dichloromethane (DCM).[1]

  • Addition Order: Add the solid to the solvent , not solvent to solid. This prevents the formation of a "dry pocket" that can puff out dust when solvent hits it.[1]

  • Vessel: Use a round-bottom flask or vial with a septum cap to immediately contain vapors after addition.[1]

Phase 3: Reaction Setup

Objective: Containment.

  • Inert Atmosphere: While not strictly pyrophoric, performing reactions under Nitrogen/Argon is standard to prevent moisture uptake, which can alter stoichiometry.[1]

  • Scrubbing: If the reaction involves heating or acidic byproducts, route the exhaust through a base trap (e.g., NaOH solution).[1]

Visualized Workflows

Handling & Decision Logic

The following diagram illustrates the critical decision points during the handling of this compound.

HandlingWorkflow Start Start: Chemical Retrieval CheckPPE Check PPE: Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE HoodCheck Is Fume Hood Functional? CheckPPE->HoodCheck Weighing Weighing Process (Anti-static measures) HoodCheck->Weighing Yes Stop STOP: Do Not Proceed Contact Facilities HoodCheck->Stop No Solubilization Solubilization (Add Solid to Solvent) Weighing->Solubilization Reaction Reaction Setup (Sealed Vessel) Solubilization->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste

Caption: Operational logic flow ensuring safety checks (Yellow) are passed before handling (White) and disposal (Green).[1]

Spill Response Logic

Immediate actions to take in the event of a spill.[1][2][3][4][5]

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Powder Liquid Solution Type->Liquid Dissolved ActionSolid 1. Cover with wet paper towel (Prevent dust) 2. Scoop into bag Solid->ActionSolid ActionLiquid 1. Absorb with vermiculite 2. Neutralize (Bicarbonate) 3. Scoop Liquid->ActionLiquid Disposal Dispose as Halogenated Waste ActionSolid->Disposal ActionLiquid->Disposal

Caption: Differential response strategy for solid powder vs. liquid solution spills to minimize aerosolization.

Disposal & Waste Management

Crucial Rule: Never dispose of halogenated organic acids down the drain.[1]

  • Categorization: Classify as "Halogenated Organic Waste." [1]

    • Why? The bromine atom requires high-temperature incineration with flue gas scrubbing to prevent the formation of toxic brominated byproducts (e.g., HBr gas) during destruction.[1]

  • Preparation:

    • Dissolve solid waste in a minimal amount of combustible solvent (e.g., acetone or ethanol) if required by your facility's waste protocols.[1]

    • Label the container clearly: "Contains this compound - Irritant."[1]

  • Incompatible Streams: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases in the waste container, as this can generate heat or pressure.[1]

Emergency First Aid

  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3][6][7] Hold eyelids apart. Seek medical attention. (Benzoic acids can cause corneal damage).[1]

  • Skin Contact: Wash with non-abrasive soap and copious water.[1] Remove contaminated clothing.[1][2][3][6][4][8][7][5]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).[1]

References

  • PubChem. (2025).[1][9] 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992.[1] National Library of Medicine. [Link][1]

  • SDS Manager. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.